2-Bromo-5-methyl-1-benzothiophene
Description
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Properties
IUPAC Name |
2-bromo-5-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBPLLBZYSGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383395 | |
| Record name | 2-bromo-5-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111860-00-5 | |
| Record name | 2-bromo-5-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-methyl-1-benzothiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule. We will explore both direct functionalization of a pre-formed benzothiophene core and a multi-step approach involving the construction of the bicyclic system. The causality behind experimental choices, self-validating system protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of 2-Bromo-5-methyl-1-benzothiophene
Benzothiophene and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The specific substitution pattern of 2-Bromo-5-methyl-1-benzothiophene, featuring a bromine atom at the 2-position and a methyl group on the benzene ring, offers a versatile platform for further chemical modifications. The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments. The methyl group can influence the electronic properties and metabolic stability of potential drug candidates. A reliable and efficient synthesis of this building block is therefore crucial for the exploration of new chemical space in pharmaceutical and materials research.
Strategic Approaches to Synthesis
The synthesis of 2-Bromo-5-methyl-1-benzothiophene can be approached through two primary strategies:
-
Strategy A: Direct Bromination of 5-methyl-1-benzothiophene. This is the most atom-economical approach but is challenged by the regioselectivity of electrophilic substitution on the benzothiophene ring.
-
Strategy B: Multi-step Synthesis via Cyclization. This strategy involves the construction of the benzothiophene ring from acyclic precursors, offering greater control over the final substitution pattern.
This guide will focus on a plausible and adaptable multi-step synthesis, as direct bromination of 5-methyl-1-benzothiophene is likely to yield the thermodynamically favored 3-bromo isomer as the major product due to the electronic properties of the benzothiophene nucleus.
Multi-step Synthesis Pathway: A Detailed Exploration
A robust and logical multi-step synthesis of 2-Bromo-5-methyl-1-benzothiophene can be envisioned starting from the commercially available 4-methylthiophenol (p-thiocresol). This pathway involves the formation of a key intermediate that is then cyclized to form the desired benzothiophene ring system.
Diagram of the Proposed Multi-step Synthesis Pathway
Caption: Proposed multi-step synthesis of 2-Bromo-5-methyl-1-benzothiophene.
Step 1: Synthesis of 2-((4-Methylphenyl)thio)acetaldehyde diethyl acetal (S-Alkylation)
Causality behind Experimental Choices: The first step involves the S-alkylation of 4-methylthiophenol with bromoacetaldehyde diethyl acetal. The use of a strong base like sodium hydride (NaH) is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion. The acetal protecting group on the aldehyde is essential to prevent unwanted side reactions of the highly reactive aldehyde functionality under the basic conditions of the alkylation. Tetrahydrofuran (THF) is a suitable aprotic solvent that effectively solvates the reactants.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-methylthiophenol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add bromoacetaldehyde diethyl acetal (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-((4-methylphenyl)thio)acetaldehyde diethyl acetal.
Step 2: Synthesis of 5-Methyl-1-benzothiophene (Cyclization and Aromatization)
Causality behind Experimental Choices: The key ring-forming step is an intramolecular electrophilic cyclization. A strong acid catalyst, such as polyphosphoric acid (PPA), is employed to protonate one of the ethoxy groups of the acetal, leading to its elimination and the in situ formation of a reactive oxonium ion, which is in equilibrium with the aldehyde. The aldehyde is then protonated, and the electron-rich aromatic ring attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of the benzothiophene ring. Heat is required to drive this reaction to completion.
Experimental Protocol:
-
Add the 2-((4-methylphenyl)thio)acetaldehyde diethyl acetal (1.0 equivalent) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acetal).
-
Heat the mixture with vigorous stirring to a temperature of 100-140 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as toluene or diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-methyl-1-benzothiophene.
Step 3: Synthesis of 2-Bromo-5-methyl-1-benzothiophene (Regioselective Bromination)
Causality behind Experimental Choices: While electrophilic substitution of benzothiophene typically occurs at the 3-position, the use of N-bromosuccinimide (NBS) as a brominating agent can, under specific conditions, favor bromination at the 2-position, particularly for substituted benzothiophenes. The reaction mechanism is believed to involve a radical pathway or an ionic pathway depending on the reaction conditions. For this specific transformation, an ionic pathway is more likely to yield the desired 2-bromo isomer. Acetonitrile or carbon tetrachloride are common solvents for such reactions.
Experimental Protocol:
-
Dissolve 5-methyl-1-benzothiophene (1.0 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 2-Bromo-5-methyl-1-benzothiophene.
Alternative Pathway: Cyclization of a Pre-brominated Precursor
An alternative and potentially more regioselective approach involves the cyclization of a precursor that already contains the bromine atom in the desired position. One such documented, though less detailed, pathway is the synthesis from 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol.[1]
Diagram of the Alternative Synthesis Pathway
Caption: Alternative synthesis via cyclization of a dibromoethenyl precursor.
This pathway is attractive as it directly establishes the 2-bromo substitution pattern. However, the synthesis of the starting material, 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol, would require a separate multi-step sequence, and the cyclization conditions would need to be carefully optimized to favor the desired intramolecular reaction.
Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | 2-((4-Methylphenyl)thio)acetaldehyde diethyl acetal | 4-Methylthiophenol, Bromoacetaldehyde diethyl acetal | NaH, THF | 70-85 | >95 (after purification) |
| 2 | 5-Methyl-1-benzothiophene | 2-((4-Methylphenyl)thio)acetaldehyde diethyl acetal | PPA | 60-75 | >98 (after purification) |
| 3 | 2-Bromo-5-methyl-1-benzothiophene | 5-Methyl-1-benzothiophene | NBS, CH3CN | 50-70 | >98 (after purification) |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Conclusion
This technical guide has outlined a detailed and logical multi-step synthesis for the preparation of 2-Bromo-5-methyl-1-benzothiophene. The presented pathway, starting from 4-methylthiophenol, offers a reliable method with good control over the final substitution pattern. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. While direct bromination of 5-methyl-1-benzothiophene remains an area for further investigation to control regioselectivity, the multi-step approach provides a more predictable and scalable route for obtaining this valuable building block for research and development in the pharmaceutical and materials science sectors.
References
- General procedures for S-alkylation of thiophenols can be found in various organic chemistry textbooks and journals. For a representative example, see: Landini, D.; Rolla, F. Org. Synth.1978, 58, 143.
- General methods for the synthesis of benzothiophenes via cyclization of thioethers are well-documented. For an overview, see: Joule, J. A. in Science of Synthesis, Vol.
- For examples of regioselective bromination of thiophene and its derivatives, see: (a) Gjos, N.; Gronowitz, S. Acta Chem. Scand.1971, 25, 2596-2604. (b) A general discussion on electrophilic substitution of benzothiophenes can be found in: Bird, C. W.; Cheeseman, G. W. H. in Comprehensive Organic Chemistry, Vol. 4 (Pergamon Press, 1979), pp 89-153.
Sources
Introduction: The Significance of the Benzothiophene Scaffold
An In-depth Technical Guide to 2-Bromo-5-methyl-1-benzothiophene: Synthesis, Safety, and Applications
Benzothiophene, a heterocyclic aromatic compound formed by the fusion of a benzene and a thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural rigidity, electron-rich nature, and ability to engage in various intermolecular interactions have made its derivatives attractive candidates for drug development.[1] Molecules incorporating the benzothiophene core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3]
This guide focuses on a key synthetic intermediate, 2-Bromo-5-methyl-1-benzothiophene . The strategic placement of a bromine atom at the 2-position and a methyl group at the 5-position makes this molecule a versatile building block for the synthesis of more complex, functionally diverse benzothiophene derivatives through various cross-coupling reactions. Understanding its properties, synthesis, and safe handling is paramount for researchers aiming to leverage this compound in drug discovery and organic synthesis programs.
PART 1: Core Physicochemical and Identification Data
Accurate identification and understanding of the fundamental properties of a chemical reagent are the foundation of successful research. The essential data for 2-Bromo-5-methyl-1-benzothiophene are summarized below.
| Property | Value | Reference |
| CAS Number | 111860-00-5 | [4] |
| Molecular Formula | C₉H₇BrS | [4][5] |
| Molecular Weight | 227.12 g/mol | [4][5] |
| IUPAC Name | 2-bromo-5-methyl-1-benzothiophene | [4] |
| Synonyms | 2-bromo-5-methylbenzo[b]thiophene, Benzo[b]thiophene, 2-bromo-5-methyl | [4] |
| Appearance | Solid | [6] |
| Purity (Typical) | ≥97% | [4] |
PART 2: Synthesis and Reactivity
Synthetic Pathways to 2-Bromo-5-methyl-1-benzothiophene
The synthesis of substituted benzothiophenes can be achieved through various cyclization strategies. A common approach involves the reaction of a suitably substituted benzene derivative with a sulfur source. For 2-Bromo-5-methyl-1-benzothiophene, a plausible synthetic route starts from 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol, which can undergo intramolecular cyclization to form the target benzothiophene ring system.[5]
Alternative modern methods often involve transition-metal-catalyzed reactions, such as the annulation of 2-bromo alkynylbenzenes with sodium sulfide, which provides a versatile route to various 2-substituted benzothiophenes.[7][8]
Chemical Reactivity and Strategic Importance
The synthetic utility of 2-Bromo-5-methyl-1-benzothiophene is primarily derived from the reactivity of the carbon-bromine bond at the 2-position. This position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[9]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the modular and efficient installation of diverse functional groups and molecular fragments, making this compound an ideal starting point for generating libraries of novel compounds for biological screening. The methyl group at the 5-position also offers a site for potential functionalization, although it is less reactive than the C-Br bond.
Experimental Protocol: Suzuki Cross-Coupling Reaction
The following protocol details a representative Suzuki cross-coupling reaction to illustrate the synthetic utility of 2-Bromo-5-methyl-1-benzothiophene.
Objective: To synthesize 2-(4-methoxyphenyl)-5-methyl-1-benzothiophene.
Methodology:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-5-methyl-1-benzothiophene (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The excess boronic acid ensures the complete consumption of the starting bromide.
-
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) (2.0 eq).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. A biphasic solvent system often facilitates the reaction by helping to dissolve both the organic reagents and the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and salts. Drying the organic layer is crucial before solvent evaporation to prevent contamination of the product with water.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-methyl-1-benzothiophene.
-
Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity differences.
-
Caption: Workflow for a typical Suzuki cross-coupling reaction.
PART 3: Safety Data and Handling
Hazard Identification: Based on analogous compounds, 2-Bromo-5-methyl-1-benzothiophene should be handled as a substance that is potentially:
-
Harmful if swallowed, in contact with skin, or if inhaled. [10][12]
-
Causes skin irritation. [10]
-
Causes serious eye irritation. [10]
-
May cause respiratory irritation. [10]
| Hazard Statement (Anticipated) | Precautionary Statement (Recommended) |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Storage:
-
Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.
PART 4: Applications in Research and Drug Development
The true value of 2-Bromo-5-methyl-1-benzothiophene lies in its application as a scaffold for creating novel molecules with potential therapeutic value. The benzothiophene core is a key feature in several approved drugs and clinical candidates.[1]
Role as a Core Building Block: The ability to selectively functionalize the 2-position allows chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of a new chemical series. This is a cornerstone of modern drug discovery. By starting with this common intermediate, researchers can rapidly synthesize a diverse library of compounds for screening against various biological targets.
Caption: From building block to potential drug candidates.
Therapeutic Relevance: Derivatives of benzothiophene are being investigated for a multitude of diseases:
-
Oncology: Certain benzothiophene derivatives act as inhibitors of kinases or tubulin polymerization, crucial targets in cancer therapy.[1]
-
Inflammatory Diseases: The scaffold is present in molecules designed to inhibit enzymes involved in the inflammatory cascade.
-
Infectious Diseases: The structural motif has been incorporated into novel antibacterial and antifungal agents.[2]
By providing a reliable synthetic entry point, 2-Bromo-5-methyl-1-benzothiophene is a critical tool for researchers working to develop the next generation of therapeutics in these and other fields.
References
-
Wikipedia. (n.d.). Benzothiophene. [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoro-7-methyl-1-benzothiophene. [Link]
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ChemBK. (2024). 2-BROMO-5-BENZOYLTHIOPHENE. [Link]
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ResearchGate. (2015). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
-
Aslam, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 6. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene. [Link]
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- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-methyl-1-benzothiophene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 5. 2-BROMO-5-METHYL-1-BENZOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
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An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-methyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methyl-1-benzothiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a fused benzene and thiophene ring system with a reactive bromine atom at the 2-position and a methyl group on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The benzothiophene core is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting activities such as antimicrobial, anti-cancer, and anti-inflammatory properties.[1] The strategic placement of the bromine atom allows for facile functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures.
This technical guide provides a comprehensive overview of the reactivity and stability of 2-Bromo-5-methyl-1-benzothiophene, offering insights into its synthesis, key synthetic transformations, and handling considerations. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-5-methyl-1-benzothiophene is essential for its effective use in synthesis and for ensuring safe handling and storage. The following table summarizes key properties, compiled from various sources and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrS | [2] |
| Molecular Weight | 227.12 g/mol | [2] |
| CAS Number | 111860-00-5 | [2] |
| Appearance | Solid (predicted) | |
| IUPAC Name | 2-bromo-5-methyl-1-benzothiophene | [2] |
| SMILES | Cc1cc2c(cc1)sc(Br)c2 | [2] |
| InChI Key | HZPBPLLBZYSGBI-UHFFFAOYSA-N | [2] |
Synthesis of 2-Bromo-5-methyl-1-benzothiophene
The synthesis of substituted benzothiophenes can be achieved through various strategies.[3][4] A plausible and efficient method for the preparation of 2-Bromo-5-methyl-1-benzothiophene involves the cyclization of a suitably substituted precursor. One reported synthetic route commences from 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol.[5] While a detailed experimental protocol for this specific transformation is not widely published, a general procedure can be adapted from established methods for benzothiophene synthesis.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as an intramolecular cyclization reaction, where the thiol group attacks one of the brominated carbons of the ethenyl group, followed by elimination to form the thiophene ring.
Caption: Conceptual synthetic pathway to 2-Bromo-5-methyl-1-benzothiophene.
General Experimental Protocol (Adapted from similar syntheses)
The following is a representative, non-validated protocol based on general principles of benzothiophene synthesis.[3] Caution: This protocol should be optimized and validated in a laboratory setting.
-
Starting Material Preparation: The precursor, 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol, would first need to be synthesized. This could potentially be achieved by the ortho-lithiation of a protected 4-methylthiophenol, followed by reaction with a suitable C2-electrophile and subsequent deprotection and bromination steps.
-
Cyclization:
-
Dissolve 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 - 1.5 eq), portion-wise at 0 °C to facilitate the formation of the thiolate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-5-methyl-1-benzothiophene.
-
Reactivity of 2-Bromo-5-methyl-1-benzothiophene
The bromine atom at the 2-position of the benzothiophene ring is the primary site of reactivity, making it an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the benzothiophene ring system influences the reactivity of the C-Br bond.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[6][7][8] 2-Bromo-5-methyl-1-benzothiophene is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-5-methyl-1-benzothiophene to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following protocol is a general guideline for the Suzuki-Miyaura coupling of 2-Bromo-5-methyl-1-benzothiophene with an arylboronic acid.[7][9]
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add 2-Bromo-5-methyl-1-benzothiophene (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methyl-1-benzothiophene.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[10][11] This reaction is highly effective for the amination of 2-Bromo-5-methyl-1-benzothiophene with a wide range of primary and secondary amines.
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.[10]
Caption: General experimental workflow for the Buchwald-Hartwig amination.
The following is a general protocol for the Buchwald-Hartwig amination of 2-Bromo-5-methyl-1-benzothiophene with a representative amine, such as morpholine.[11][13]
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry, sealable reaction tube.
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).
-
Add 2-Bromo-5-methyl-1-benzothiophene (1.0 eq).
-
-
Addition of Amine and Solvent:
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Add the amine (e.g., morpholine) (1.1-1.2 eq).
-
Seal the reaction tube and heat to 80-120 °C with stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over a drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-amino-5-methyl-1-benzothiophene derivative.
-
Stability and Handling
The stability of 2-Bromo-5-methyl-1-benzothiophene is a critical consideration for its storage, handling, and use in synthesis. While specific, quantitative stability data is not extensively available in the literature, its stability can be inferred from the properties of related benzothiophene and aryl bromide compounds.
Thermal Stability
Benzothiophene derivatives are generally known for their good thermal stability.[14] However, like many organic compounds, prolonged exposure to high temperatures can lead to decomposition. The presence of substituents can influence the thermal stability.[15] It is recommended to store the compound in a cool environment. For long-term storage, refrigeration (2-8 °C) is advisable.
Chemical Stability and Degradation Pathways
-
Hydrolytic Stability: Aryl bromides are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to the corresponding hydroxyl derivative may occur.[16][17]
-
Oxidative Stability: The thiophene ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones under strong oxidizing conditions.
-
Photostability: Many aromatic compounds, including benzothiophene derivatives, can be sensitive to light.[18] It is recommended to store 2-Bromo-5-methyl-1-benzothiophene in an amber glass bottle to protect it from light.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always handle 2-Bromo-5-methyl-1-benzothiophene in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture over extended periods.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures.
Conclusion
2-Bromo-5-methyl-1-benzothiophene is a valuable and versatile building block for organic synthesis. Its reactivity, primarily centered at the C-Br bond, allows for the efficient construction of complex molecules through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. A thorough understanding of its synthesis, reactivity, and stability is crucial for its successful application in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can effectively and safely utilize 2-Bromo-5-methyl-1-benzothiophene to advance their synthetic programs in drug discovery and materials science.
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Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Available at: [Link]
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Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[5]Benzothieno[3,2‐b][5]benzothiophene Dimers Derivatives | Request PDF - ResearchGate. Available at: [Link]
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Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available at: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. Available at: [Link]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Available at: [Link]
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Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available at: [Link]
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(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... - ResearchGate. Available at: [Link]
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
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Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali - Tohoku University. Available at: [Link]
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Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - RSC Publishing. Available at: [Link]
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Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. Available at: [Link]
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Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Digital CSIC. Available at: [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. Available at: [Link]
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Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes - ResearchGate. Available at: [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]
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Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights - PMC - NIH. Available at: [Link]
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The Enduring Scaffold: A Technical Guide to Substituted 1-Benzothiophenes in Drug Discovery
This guide provides an in-depth exploration of substituted 1-benzothiophene compounds, a cornerstone scaffold in medicinal chemistry. We will navigate the synthetic intricacies of these molecules, delve into their diverse pharmacological applications, and examine the critical structure-activity relationships that drive their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1-benzothiophene core in their own research endeavors.
The 1-Benzothiophene Core: A Privileged Structure in Medicinal Chemistry
The 1-benzothiophene scaffold, a bicyclic system where a benzene ring is fused to a thiophene ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of various functional groups, allowing for precise interactions with biological targets.[2] This inherent structural advantage, coupled with the diverse chemistry of the thiophene ring, has cemented the 1-benzothiophene core as a "privileged structure" in drug discovery.[1]
The versatility of this scaffold is evidenced by its presence in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton .[3] These examples underscore the broad therapeutic potential of 1-benzothiophene derivatives, which span from anticancer and antimicrobial to anti-inflammatory and antidiabetic applications.[1][2][4]
Crafting the Core: Key Synthetic Strategies for Substituted 1-Benzothiophenes
The synthesis of the 1-benzothiophene ring system and its derivatives can be achieved through a variety of strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail some of the most robust and widely employed synthetic routes.
The Gewald Reaction: A Versatile Route to 2-Aminobenzothiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes, which are valuable intermediates for the construction of more complex 1-benzothiophene derivatives.[5][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[5][7]
Reaction Mechanism:
The mechanism of the Gewald reaction is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[7][8] This is followed by the addition of sulfur to the α-carbon, subsequent cyclization, and tautomerization to yield the final 2-aminothiophene product.[7]
Figure 1: Simplified workflow of the Gewald reaction.
Exemplary Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reactants: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, and Morpholine (as a basic catalyst).
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
To a stirred solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add morpholine (0.1-0.2 equivalents).
-
To this mixture, add elemental sulfur (1.1 equivalents) portion-wise.
-
The reaction mixture is then heated to reflux (approximately 50°C) for a specified period (typically 1-3 hours), with monitoring by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of 1-benzothiophene scaffolds.[9][10] These methods often involve the coupling of an ortho-halo-substituted benzene derivative with a sulfur-containing coupling partner, followed by an intramolecular cyclization.
A common strategy involves the Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization of the resulting 2-alkynylthiophenol intermediate to afford the 2-substituted 1-benzothiophene.[9]
Reaction Workflow:
Figure 2: Palladium-catalyzed synthesis of 2-substituted 1-benzothiophenes.
Illustrative Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene
-
Reactants: 2-Iodothiophenol, Phenylacetylene, Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Solvent: Anhydrous solvent such as toluene or DMF.
-
Procedure:
-
A reaction vessel is charged with 2-iodothiophenol (1 equivalent), phenylacetylene (1.2 equivalents), Pd(OAc)₂ (e.g., 5 mol%), and the phosphine ligand (e.g., 10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvent and the base (e.g., 2-3 equivalents) are added.
-
The reaction mixture is heated to an elevated temperature (e.g., 80-100°C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent and washing with brine.
-
The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[9]
-
Photocatalytic Synthesis: A Greener Approach
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology can be applied to the synthesis of 1-benzothiophenes, often proceeding under mild conditions and avoiding the use of stoichiometric and often toxic reagents.[11][12]
One notable example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes.[13] This reaction, initiated by a photoredox catalyst such as eosin Y under green light irradiation, provides a regioselective route to substituted 1-benzothiophenes.
Pharmacological Landscape of Substituted 1-Benzothiophenes
The structural versatility of the 1-benzothiophene nucleus has led to the discovery of derivatives with a wide array of pharmacological activities.[3] Below, we explore some of the most significant therapeutic areas where these compounds have made a substantial impact.
Anticancer Activity
Substituted 1-benzothiophenes have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1]
Structure-Activity Relationship (SAR) Highlights for Anticancer Activity:
| Substitution Position | Moiety | Impact on Activity | Reference |
| 2 | Aryl, Heteroaryl | Often crucial for activity; can influence receptor binding. | [1] |
| 3 | Acrylonitrile | Potent tubulin polymerization inhibitors. | [1] |
| 4, 7 | Methoxy groups | Can enhance activity, particularly in tubulin inhibitors. | [1] |
| 6 | Hydroxyl group | Important for estrogen receptor modulation (e.g., Raloxifene). | [3] |
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain 1-benzothiophene derivatives, particularly those with a 3-acrylonitrile moiety, can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[1]
-
Enzyme Inhibition: Substituted 1-benzothiophenes have been shown to inhibit various enzymes implicated in cancer progression, such as protein kinases and phosphoglycerate dehydrogenase (PHGDH).
-
Receptor Modulation: The most prominent example is Raloxifene, a selective estrogen receptor modulator (SERM) that exhibits antagonistic effects in breast and uterine tissues while acting as an agonist in bone.[3]
Figure 3: Major anticancer mechanisms of substituted 1-benzothiophenes.
Antimicrobial Activity
The 1-benzothiophene scaffold is also a promising platform for the development of novel antimicrobial agents.[14][15] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14]
Mechanism of Action:
While the exact mechanisms can vary, some 1-benzothiophene-indole hybrids have been found to inhibit bacterial pyruvate kinase, an essential enzyme in glycolysis, thereby disrupting bacterial metabolism.[16]
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
The incorporation of other heterocyclic moieties, such as coumarins, pyrimidines, and pyrazoles, onto the 1-benzothiophene core has been shown to enhance antimicrobial activity.[14]
-
The position and nature of substituents on both the benzothiophene ring and any appended heterocyclic systems significantly influence the potency and spectrum of activity.
Anti-inflammatory Activity
Substituted 1-benzothiophenes have emerged as potent anti-inflammatory agents.[1][2] Their mechanisms of action can be multifaceted, targeting key enzymes and pathways involved in the inflammatory cascade.
Molecular Targets in Inflammation:
-
Cyclooxygenase (COX) Inhibition: Some derivatives exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins.[17]
-
5-Lipoxygenase (5-LOX) Inhibition: Dual inhibition of both COX and 5-LOX pathways is a particularly attractive strategy for developing anti-inflammatory drugs with an improved side-effect profile. Certain benzothiophene derivatives have shown the ability to inhibit 5-LOX, which is involved in the synthesis of leukotrienes.[17]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: Some 1-benzothiophene compounds can activate PPARα or PPARγ, which are nuclear receptors that play a role in regulating inflammation.[18]
Pharmacokinetic Profile: A Brief Overview
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[19] While the pharmacokinetic profile is highly dependent on the specific substitution pattern of a 1-benzothiophene derivative, some general observations can be made.
The well-known drug Raloxifene , for instance, undergoes extensive first-pass metabolism, primarily through glucuronide conjugation.[20] This leads to a low oral bioavailability. However, it is well-distributed in the body. The pharmacokinetic properties of novel thiophene derivatives are often assessed using in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools.[20] These studies can provide valuable early-stage insights into a compound's potential drug-likeness and help guide lead optimization efforts.[20]
Conclusion and Future Perspectives
The 1-benzothiophene scaffold continues to be a rich source of inspiration for the design and development of new therapeutic agents. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent compounds with improved pharmacokinetic profiles. The exploration of novel substitution patterns and the use of modern synthetic methodologies, such as photocatalysis and flow chemistry, will undoubtedly unlock new therapeutic opportunities for this remarkable heterocyclic system.
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-1-benzothiophene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-5-methyl-1-benzothiophene, a key heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the primary synthetic strategies, focusing on the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on a robust and efficient two-step synthesis commencing from commercially available precursors. This guide integrates field-proven insights with established chemical principles to ensure a self-validating and reproducible methodology.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and functional materials. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. Consequently, substituted benzothiophenes are integral to the molecular architecture of several approved pharmaceuticals. The targeted compound, 2-Bromo-5-methyl-1-benzothiophene, serves as a versatile intermediate. The bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the facile introduction of diverse molecular fragments. The 5-methyl group subtly modulates the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Primary Synthetic Strategy: A Two-Step Approach
The most direct and industrially scalable synthesis of 2-Bromo-5-methyl-1-benzothiophene is a two-step process. This strategy is predicated on the initial construction of the 5-methyl-1-benzothiophene core, followed by a regioselective bromination at the electron-rich 2-position of the thiophene ring.
Step 1: Synthesis of 5-methyl-1-benzothiophene
The synthesis of the benzothiophene core can be achieved through various cyclization strategies. A well-established and reliable method involves the reaction of a substituted thiophenol with an appropriate C2 synthon, followed by cyclization. In this case, p-thiocresol (4-methylbenzenethiol) is the logical and commercially available starting material.
p-Thiocresol is a readily available organosulfur compound.[1][2][3][4] It serves as the source of the benzene ring, the methyl group at the 5-position, and the sulfur atom of the thiophene ring.
A common and effective method for the synthesis of benzothiophenes from thiophenols is the reaction with an α-halo ketone or aldehyde followed by acid-catalyzed cyclization. A particularly effective C2 synthon is chloroacetaldehyde dimethyl acetal.
The reaction proceeds via an initial S-alkylation of p-thiocresol with chloroacetaldehyde dimethyl acetal to form an intermediate thioether. This is followed by an acid-catalyzed intramolecular electrophilic substitution (a Friedel-Crafts type reaction) to close the thiophene ring.
Experimental Protocols
Synthesis of 5-methyl-1-benzothiophene from p-Thiocresol
Step 1: S-Alkylation
-
To a solution of p-thiocresol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature until the p-thiocresol has fully dissolved to form the thiolate salt.
-
To this solution, add chloroacetaldehyde dimethyl acetal (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude S-(2,2-dimethoxyethyl)(4-methylphenyl)sulfane. This intermediate can be used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude thioether from the previous step in a suitable high-boiling solvent such as toluene or xylene.
-
Add a strong acid catalyst. Polyphosphoric acid (PPA) or methanesulfonic acid are commonly used for this type of cyclization.[5][6]
-
Heat the mixture to a high temperature (typically >100 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.
-
Extract the product with an organic solvent, and wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-methyl-1-benzothiophene.
Synthesis of 2-Bromo-5-methyl-1-benzothiophene
The bromination of 5-methyl-1-benzothiophene is an electrophilic aromatic substitution. The thiophene ring in benzothiophene is more activated towards electrophilic attack than the benzene ring. The α-position (C2) is the most electron-rich and sterically accessible site.
Key Reagent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a mild and highly regioselective brominating agent for electron-rich aromatic and heteroaromatic compounds.[7][8][9][10] Its use avoids the harsh conditions and potential over-bromination associated with using elemental bromine.
Step-by-Step Protocol:
-
Dissolve 5-methyl-1-benzothiophene (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction with water or a dilute aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude 2-Bromo-5-methyl-1-benzothiophene by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel to obtain the final product as a solid.
Data Presentation
| Compound | Starting Material(s) | Key Reagents | Typical Yield | Purity |
| 5-methyl-1-benzothiophene | p-Thiocresol, Chloroacetaldehyde dimethyl acetal | NaOH, PPA | 70-85% | >98% |
| 2-Bromo-5-methyl-1-benzothiophene | 5-methyl-1-benzothiophene | N-Bromosuccinimide (NBS) | 90-99% | >99% |
Mechanistic Insights & Causality
The choice of a two-step synthesis is guided by the principles of regioselectivity and functional group compatibility.
-
Cyclization: The acid-catalyzed cyclization of the thioether intermediate is a classic example of an intramolecular electrophilic aromatic substitution. The choice of a strong acid like PPA is crucial to promote the formation of the electrophilic species required for the ring closure.
-
Bromination Regioselectivity: The bromination of 5-methyl-1-benzothiophene with NBS proceeds with high regioselectivity for the 2-position. This is because the sulfur atom in the thiophene ring can effectively stabilize the positive charge in the transition state of the electrophilic attack at the adjacent C2 carbon. The electron-donating nature of the sulfur atom makes the thiophene ring significantly more reactive than the benzene ring towards electrophiles. While the methyl group on the benzene ring is activating, its effect is less pronounced than that of the heterocyclic sulfur atom.
Visualizing the Synthesis
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway for 2-Bromo-5-methyl-1-benzothiophene.
Conclusion
The synthesis of 2-Bromo-5-methyl-1-benzothiophene is most effectively achieved through a robust two-step sequence starting from p-thiocresol. This method offers high yields, excellent regioselectivity in the bromination step, and utilizes readily available starting materials and reagents. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful and reproducible synthesis of this valuable chemical intermediate.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-5-methyl-1-benzothiophene
This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 2-Bromo-5-methyl-1-benzothiophene, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. Given the limited direct experimental data on this specific molecule in publicly accessible literature, this document synthesizes information from foundational principles of organic chemistry, spectroscopic data of analogous structures, and established computational and experimental methodologies to present a robust predictive analysis.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1] This core structure is a key pharmacophore in a variety of biologically active molecules and pharmaceutical drugs, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[1][2] The diverse biological activities of benzothiophene derivatives underscore the importance of understanding their precise three-dimensional structure and conformational dynamics, which are critical determinants of their interaction with biological targets.[2] The introduction of substituents, such as a bromine atom and a methyl group in 2-Bromo-5-methyl-1-benzothiophene, can significantly influence the molecule's electronic properties, steric profile, and ultimately, its biological efficacy and material characteristics.
Molecular Structure and Theoretical Conformation
The molecular structure of 2-Bromo-5-methyl-1-benzothiophene is predicated on the planar, aromatic benzothiophene core.[1][3] The key structural features are determined by the interplay of the inherent geometry of the fused ring system and the electronic and steric effects of the bromine and methyl substituents.
The Benzothiophene Core
The benzothiophene ring system is inherently planar due to the sp² hybridization of its carbon and sulfur atoms, which results in a delocalized π-electron system across both rings.[3] This planarity is a defining characteristic of the molecule's ground state conformation.
Substituent Effects on Molecular Geometry
The bromine atom at the 2-position and the methyl group at the 5-position introduce specific electronic and steric influences that can subtly alter the local geometry of the benzothiophene ring.
-
Electronic Effects of the Bromo Group: The bromine atom at the 2-position exerts a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which can decrease the electron density in the sigma framework of the ring.[4] Concurrently, it is a weak resonance electron-donating group due to the presence of lone pairs on the bromine atom that can participate in π-conjugation with the aromatic system.[4][5] This resonance effect is generally weaker than the inductive effect for halogens.[4]
-
Steric and Electronic Effects of the Methyl Group: The methyl group at the 5-position is an electron-donating group through hyperconjugation and induction, which can increase the electron density of the benzene ring.[6] Sterically, the methyl group is relatively small, but its presence can influence the packing of molecules in a crystal lattice and may have minor effects on the conformation of adjacent groups in more flexible systems.[7][8]
Based on these principles, the most stable conformation of 2-Bromo-5-methyl-1-benzothiophene is predicted to be essentially planar. Minor deviations from planarity could be induced by crystal packing forces, but in an isolated state or in solution, a planar geometry is expected to predominate.
Proposed Experimental and Computational Workflow for Structural Elucidation
To definitively determine the molecular structure and conformation of 2-Bromo-5-methyl-1-benzothiophene, a combined experimental and computational approach is recommended.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10]
Step-by-Step Methodology for SCXRD:
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound is a common and effective method.[11][12]
-
Dissolve the purified 2-Bromo-5-methyl-1-benzothiophene in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a dust-free, vibration-free environment.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded.[10]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.
The expected output from SCXRD would be a definitive confirmation of the planarity of the benzothiophene ring system and precise measurements of the bond lengths and angles, revealing any subtle distortions caused by the substituents.
Computational Protocol: Density Functional Theory (DFT) Calculations
In the absence of experimental data, or to complement it, Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, conformational energies, and spectroscopic properties.[13][14]
Step-by-Step Methodology for DFT Calculations:
-
Conformational Search: Although the molecule is expected to be planar, a thorough conformational search can be performed to identify any potential low-energy non-planar conformers.
-
Geometry Optimization: The initial structures are then optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(2d,p)) to find the minimum energy geometries.[13]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
The DFT calculations would provide a theoretical model of the molecule's geometry and conformational landscape, which can be compared with experimental results.
Workflow for Structural Elucidation
Caption: A comprehensive workflow for the structural elucidation of 2-Bromo-5-methyl-1-benzothiophene.
Predicted Spectroscopic Data
The structural features of 2-Bromo-5-methyl-1-benzothiophene can be predicted to give rise to characteristic signals in various spectroscopic analyses. Advanced NMR techniques are particularly powerful for the structural characterization of heterocyclic compounds.[15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts can be estimated based on data for the parent benzothiophene and the known effects of bromo and methyl substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.3 - 7.5 | s | - |
| H-4 | 7.6 - 7.8 | d | J ≈ 8.0 |
| H-6 | 7.1 - 7.3 | d | J ≈ 8.0 |
| H-7 | 7.7 - 7.9 | s | - |
| -CH₃ | 2.4 - 2.6 | s | - |
-
Rationale: The protons on the benzene ring (H-4, H-6, H-7) will appear in the aromatic region (7.0-8.0 ppm). The methyl group protons will be a singlet in the upfield region (2.4-2.6 ppm). The H-3 proton on the thiophene ring is expected to be a singlet due to the bromine at the 2-position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 125 - 130 |
| C-3a | 138 - 142 |
| C-4 | 122 - 126 |
| C-5 | 135 - 140 |
| C-6 | 128 - 132 |
| C-7 | 123 - 127 |
| C-7a | 139 - 143 |
| -CH₃ | 20 - 25 |
-
Rationale: The carbon atom bearing the bromine (C-2) will be significantly shielded. The quaternary carbons (C-3a, C-5, C-7a) will have characteristic chemical shifts. The methyl carbon will appear at a high field.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and C-S stretching of the thiophene ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 800 - 700 |
Plausible Synthesis Route
A plausible and efficient synthesis of 2-Bromo-5-methyl-1-benzothiophene can be achieved through the reaction of 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol.[17]
Synthetic Pathway
Caption: A proposed synthetic route for 2-Bromo-5-methyl-1-benzothiophene.
Detailed Protocol:
-
Starting Material: 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol.
-
Reaction Conditions: The synthesis involves an intramolecular cyclization. This can often be promoted by a base to deprotonate the thiol, which then acts as a nucleophile to displace one of the bromine atoms on the ethenyl group. Alternatively, transition-metal catalysis, such as with palladium or copper, is frequently employed for the synthesis of benzothiophenes.[18][19]
-
Work-up and Purification: The reaction mixture would be subjected to a standard aqueous work-up to remove inorganic salts and any unreacted starting materials. The crude product would then be purified, typically by column chromatography on silica gel, followed by recrystallization to obtain the pure 2-Bromo-5-methyl-1-benzothiophene.
Conclusion
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-Bromo-5-methyl-1-benzothiophene
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in academic and industrial laboratories.[2] Its significance is underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their development of palladium-catalyzed cross-couplings in organic synthesis.[2] The reaction's broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents contribute to its widespread adoption.[3]
Among the vast array of substrates, heteroaromatic compounds are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-5-methyl-1-benzothiophene is a key building block in this regard, with the benzothiophene core appearing in numerous biologically active molecules. The ability to functionalize this scaffold through Suzuki coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-methyl-1-benzothiophene with a generic arylboronic acid, offering insights into the reaction mechanism, optimization strategies, and practical considerations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[2] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in this case, 2-Bromo-5-methyl-1-benzothiophene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) species.[2][5] The electron density of the palladium center, influenced by the supporting ligands, plays a crucial role in this step.[5]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex.[5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] The exact mechanism of transmetalation is complex and can proceed through different pathways.[5]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product.[5] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-methyl-1-benzothiophene
This protocol outlines a general procedure for the Suzuki coupling of 2-Bromo-5-methyl-1-benzothiophene with a representative arylboronic acid. The specific conditions may require optimization depending on the nature of the coupling partner.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-methyl-1-benzothiophene | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| SPhos | Ligand Grade | Commercially Available | Buchwald Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Deionized Water | Solvent | ||
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |
| Brine | Washing Solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying Agent | |
| Celite® | Commercially Available | Filtration Aid | |
| Silica Gel | 230-400 mesh | Commercially Available | Chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-methyl-1-benzothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe. The total solvent volume should be sufficient to ensure good stirring.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.[10]
-
-
Purification:
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[12]
-
Key Considerations and Rationale for Experimental Choices
-
Catalyst System: The choice of palladium source and ligand is critical for a successful Suzuki coupling. Palladium(II) acetate is a common and relatively inexpensive pre-catalyst that is reduced in situ to the active Pd(0) species.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective in promoting the oxidative addition and reductive elimination steps, particularly with challenging substrates like heteroaryl halides.[13][14][15] The use of these ligands can lead to higher yields and faster reaction times.[16][17]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][6][7] Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings and is compatible with a wide range of functional groups. Other bases such as potassium carbonate, cesium carbonate, and sodium carbonate can also be used, and the optimal choice may depend on the specific substrates.[1][18]
-
Solvent System: A mixture of an organic solvent and water is commonly employed in Suzuki couplings. The organic solvent (e.g., toluene, dioxane, or THF) solubilizes the organic reactants and the catalyst, while the water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of organic solvent to water can influence the reaction rate and yield.
-
Inert Atmosphere: Suzuki coupling reactions are typically performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which can lead to catalyst deactivation.[19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Ensure proper inert atmosphere techniques. |
| Insufficiently active base | Try a stronger base (e.g., Cs₂CO₃). Ensure the base is anhydrous if required. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of Homocoupling Byproducts | Oxygen contamination | Thoroughly degas the reaction mixture. |
| Decomposition of the boronic acid | Use a slight excess of the boronic acid. | |
| Difficulty in Purification | Co-elution of byproducts | Optimize the flash chromatography conditions (solvent system, gradient). |
| Residual palladium | Treat the crude product with a palladium scavenger. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be flammable solids and may cause skin and eye irritation.[20][21][22] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][22][23]
-
Organoboron Compounds: Arylboronic acids can be irritants.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Toluene and ethyl acetate are flammable liquids. Keep away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Analytical Monitoring of the Reaction
Consistent and accurate monitoring of the reaction progress is essential for process optimization and ensuring complete conversion.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of reactants and the formation of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for monitoring reactions, especially for less volatile compounds.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing aliquots taken from the reaction mixture.[12]
Caption: A typical workflow for monitoring a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and adaptable tool for the synthesis of biaryl compounds. The protocol provided herein for the coupling of 2-Bromo-5-methyl-1-benzothiophene serves as a robust starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and optimize this powerful transformation to access a diverse range of novel and valuable molecules.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (2024, November 26). Suzuki reaction. Retrieved from [Link]
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- Casares, J. A., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(46), 14358–14367.
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- PubMed. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 129(46), 14358–14367.
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
- ACS Publications. (2012). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics, 31(17), 6129–6135.
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
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Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
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AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
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San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
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Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]
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Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
- PMC. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 42.
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University of California. (2017, May 25). Standard Operating Procedure. Retrieved from [Link]
- ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
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ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
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UIV Chem. (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? Retrieved from [Link]
- PMC. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 589–604.
- ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 42.
- PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12, 49.
- ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 129(8), 3935–3944.
-
ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Retrieved from [Link]
- ACS Publications. (2004). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 69(16), 5578–5580.
- ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
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ResearchGate. (n.d.). MW-assisted synthesis of 2-acetyl-5-arylthiophenes and.... Retrieved from [Link]
-
ResearchGate. (2017, June 27). (PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Retrieved from [Link]
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Application Notes & Protocols: 2-Bromo-5-methyl-1-benzothiophene as a Strategic Precursor for Novel Kinase Inhibitors
Introduction: The Benzothiophene Scaffold in Kinase Inhibitor Design
The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to form key interactions with a multitude of biological targets.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] In the realm of oncology and inflammatory diseases, protein kinases are critical targets for therapeutic intervention. The benzothiophene scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5]
This guide focuses on the utility of 2-Bromo-5-methyl-1-benzothiophene as a versatile and strategic starting material for the synthesis of next-generation kinase inhibitors. The bromine atom at the C2 position serves as a highly reactive handle for cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical moieties, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties & Strategic Reactivity
2-Bromo-5-methyl-1-benzothiophene is a solid at room temperature with a molecular weight of 227.12 g/mol . Its strategic value lies in the distinct reactivity of its functional groups.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrS | [6] |
| Molecular Weight | 227.12 g/mol | [6] |
| Appearance | Solid | - |
| Key Reactive Site | C2-Bromine | [7] |
| SAR Modification Site | C5-Methyl | - |
The C2-bromine is the primary site for synthetic elaboration. Its susceptibility to oxidative addition with palladium(0) catalysts makes it an ideal electrophile for Suzuki-Miyaura and Buchwald-Hartwig amination reactions—two of the most powerful C-C and C-N bond-forming reactions in modern drug discovery.[8][9] The C5-methyl group, while less reactive, provides a steric and electronic influence that can be crucial for target engagement and can be a site for later-stage diversification if required.
Core Synthetic Methodologies: Building Kinase Inhibitors
The construction of kinase inhibitors from 2-bromo-5-methyl-1-benzothiophene predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance, reliability, and broad substrate scope.
Caption: Core synthetic pathways from the precursor.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the method of choice for installing aryl or heteroaryl groups at the C2 position, a common feature in Type I and Type II kinase inhibitors that occupy the adenine-binding region of the ATP pocket.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methyl-1-benzothiophene (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1).[10] Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-methyl-1-benzothiophene derivative.
Scientist's Note (Causality): The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is crucial for stabilizing the Pd(0) active species.[11] Degassing is non-negotiable; oxygen can oxidize the phosphine ligands and the palladium, leading to catalyst decomposition and reaction failure. The aqueous base is essential for the transmetalation step of the catalytic cycle.
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Bromo-5-methyl-1-benzothiophene in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic, and lipophilic nature allows it to effectively mimic other aromatic systems like indole or naphthalene, while the sulfur atom provides unique electronic properties and potential metabolic handles. Notable drugs such as the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature this core, highlighting its therapeutic versatility.[2]
Within this class of heterocycles, 2-Bromo-5-methyl-1-benzothiophene serves as a particularly valuable and versatile starting material. The bromine atom at the 2-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical functionalities. The methyl group at the 5-position provides a subtle yet crucial modification that can influence metabolic stability, target binding affinity, and overall physicochemical properties. This guide provides detailed protocols for leveraging this building block and explores its application in the synthesis of potent kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Section 1: Synthetic Access to the Core Scaffold
While various methods exist for the synthesis of the benzothiophene core, a common and effective strategy involves the cyclization of appropriately substituted precursors.[3][4] The following is a representative protocol for preparing substituted benzothiophenes, which can be adapted for the synthesis of the 5-methyl variant.
Protocol 1: Representative Synthesis of a Substituted Benzothiophene
This protocol is based on the palladium-catalyzed C-H arylation of heteroarenes, a modern and efficient method for constructing C-C bonds.[3]
Materials:
-
Substituted Thiophene
-
Aryl Bromide or Aryl Chloride
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., PCy₃)
-
Base (e.g., LiO-t-Bu)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the substituted thiophene (1.0 eq.), the aryl halide (1.2 eq.), the base (2.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: High-Value Derivatization Protocols
The true power of 2-Bromo-5-methyl-1-benzothiophene lies in its capacity for derivatization. The 2-bromo position is ideal for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Protocol 2.1: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a robust method for creating bi-aryl structures, a common motif in kinase inhibitors.[5] This protocol details the coupling of 2-Bromo-5-methyl-1-benzothiophene with a generic arylboronic acid.
Causality Behind Choices:
-
Catalyst System: Pd(PPh₃)₄ is a versatile and commercially available Pd(0) source. The triphenylphosphine ligands are displaced during the catalytic cycle.
-
Base: A base like K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[5]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel, combine 2-Bromo-5-methyl-1-benzothiophene (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heating & Stirring: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Reaction Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Protocol 2.2: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, which are key components of many pharmaceuticals. This reaction couples the 2-bromo position with a primary or secondary amine.
Causality Behind Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) paired with a sterically hindered phosphine ligand (e.g., XPhos) is highly effective. The bulky ligand promotes the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert gas flow, add to a reaction tube: 2-Bromo-5-methyl-1-benzothiophene (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOt-Bu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Sealing & Heating: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 3: Application in Medicinal Chemistry Target Classes
The derivatives synthesized via the protocols above serve as precursors to compounds targeting critical disease pathways.
Application in Kinase Inhibitor Scaffolds
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site. The benzothiophene scaffold, particularly when functionalized, is an effective core for this purpose. For example, derivatives have been developed as potent inhibitors of BRAF, a kinase frequently mutated in melanoma.[7][8]
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that controls cell proliferation and survival.[7] Mutations in BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. Inhibitors are designed to block the ATP-binding site of mutant BRAF, halting the downstream signaling.
Data Presentation: Benzothiophene-Based Kinase Inhibitors
The following table summarizes the activity of representative benzothiophene derivatives against various protein kinases, demonstrating the potency achievable with this scaffold.
| Compound Class | Target Kinase | IC₅₀ / GI₅₀ (nM) | Reference |
| Imidazole-Benzothiophene | BRAF | IC₅₀ = 190 | [7] |
| Imidazole-Benzothiophene | (Cellular) | GI₅₀ = 2100 | [7] |
| 5-Hydroxybenzothiophene | Clk4 | IC₅₀ = 11 | [9] |
| 5-Hydroxybenzothiophene | DRAK1 | IC₅₀ = 87 | [9] |
| 5-Hydroxybenzothiophene | Haspin | IC₅₀ = 125.7 | [9] |
| 5-Hydroxybenzothiophene | U87MG Cells | GI₅₀ = 7200 | [9] |
Application in GPCR Modulator Scaffolds
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targeted by over a third of all FDA-approved drugs.[10] While traditional drugs target the primary (orthosteric) site, there is growing interest in allosteric modulators, which bind to a distinct site to fine-tune receptor activity.[11][12] This approach can offer greater subtype selectivity and a more physiological response.[13]
The benzothiophene core is a key feature of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, which, while targeting nuclear receptors, demonstrates the scaffold's utility in creating molecules that modulate complex receptor signaling.[14][15] The synthetic protocols described herein are ideal for generating large libraries of 2-aryl and 2-amino-benzothiophenes to screen for allosteric GPCR activity.
Section 4: Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-Bromo-5-methyl-1-benzothiophene core allows for systematic exploration of the structure-activity relationship (SAR).
-
The 2-Position: As demonstrated in the protocols, this position is the primary point for diversification.
-
C-C Coupling (Suzuki): Introduction of aryl and heteroaryl groups allows for probing interactions with hydrophobic pockets and forming key hydrogen bonds or pi-stacking interactions within a target's active site. The nature of the coupled ring (e.g., pyridine, phenyl, substituted phenyls) dramatically influences potency and selectivity.[7]
-
C-N Coupling (Buchwald-Hartwig): Installation of primary and secondary amines introduces hydrogen bond donors and acceptors, as well as basic centers that can be crucial for salt formation, improving solubility and bioavailability.
-
-
The 5-Position (Methyl Group): The methyl group is not merely a passive substituent.
-
Lipophilicity: It increases the lipophilicity of the scaffold, which can enhance membrane permeability and access to intracellular targets.
-
Steric Influence: It can provide a steric vector that orients the rest of the molecule within a binding pocket, potentially enhancing selectivity for one target over a closely related one.
-
Metabolic Blocking: The 5-position can be a site of oxidative metabolism (hydroxylation). The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life and in vivo exposure. Studies on benzothiophene oxidation have shown that substitution patterns significantly affect reactivity.[16]
-
Conclusion
2-Bromo-5-methyl-1-benzothiophene is a high-value starting material for medicinal chemistry campaigns. Its utility is rooted in the strategic placement of a reactive handle (2-bromo) on a privileged heterocyclic core that is further tuned by a key substituent (5-methyl). The robust and versatile palladium-catalyzed coupling reactions detailed in this guide provide a clear and efficient pathway for generating diverse libraries of novel compounds. These derivatives are well-suited for screening against high-value therapeutic targets, particularly protein kinases and GPCRs, where the benzothiophene scaffold has a proven track record of success. By understanding the causality behind the synthetic protocols and the SAR principles at play, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.
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Rizwan, K., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 41. Available at: [Link]
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]
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Niculescu-Duvaz, D., et al. (2009). Novel Potent BRAF Inhibitors: Toward 1 nM Compounds through Optimization of the Central Phenyl Ring. Journal of Medicinal Chemistry, 52(12), 3691-3703. Available at: [Link]
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Hirai, Y., et al. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute, 66(5), 142-148. Available at: [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6578-6587. Available at: [Link]
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Girotti, M. R., et al. (2016). Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. Cancer Cell, 29(1), 85-96. Available at: [Link]
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S. K, S., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 88(1), 350-362. Available at: [Link]
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Sullivan, R. J., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery, 14(2), 240-255. Available at: [Link]
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Keglevich, G., et al. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Pharmaceuticals, 15(10), 1234. Available at: [Link]
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Keglevich, G., et al. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Pharmaceuticals, 15(10), 1234. Available at: [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. Available at: [Link]
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Altamura, M., et al. (2004). Structure−Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 47(5), 1339-1342. Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methyl-1-benzothiophene
Introduction: The Strategic Importance of Functionalized Benzothiophenes
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic materials. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry and materials science. Molecules incorporating the benzothiophene core have demonstrated a wide array of therapeutic activities, including as selective estrogen receptor modulators (e.g., Raloxifene), antifungal agents (e.g., Sertaconazole), and antipsychotics. The targeted functionalization of the benzothiophene ring system is therefore of paramount importance for the development of novel chemical entities with tailored properties.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These reactions offer a mild and efficient means to introduce a diverse range of substituents onto the benzothiophene core, starting from readily available halo-benzothiophenes. This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-methyl-1-benzothiophene with various coupling partners, including boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), amines (Buchwald-Hartwig), and organozinc reagents (Negishi).
The insights and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully implement these transformative reactions, troubleshoot potential challenges, and rationally design synthetic routes towards novel 2-substituted-5-methyl-1-benzothiophene derivatives.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted aromatic compounds. The reaction's tolerance of a broad range of functional groups makes it particularly attractive for the synthesis of complex molecules.
Mechanistic Rationale and Causality of Component Selection
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of each reaction component is critical for an efficient and high-yielding transformation.
-
Palladium Precatalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more convenient to use a stable Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in situ to Pd(0).
-
Ligand: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For heteroaryl halides like 2-Bromo-5-methyl-1-benzothiophene, which can be less reactive than their simple aryl counterparts, bulky and electron-rich phosphine ligands are often preferred. Ligands such as SPhos and XPhos have demonstrated exceptional performance in the coupling of challenging substrates by accelerating the key steps in the catalytic cycle.[1]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The strength and solubility of the base should be considered based on the specific substrates and solvent system.
-
Solvent: A variety of solvents can be used, with common choices being toluene, dioxane, and DMF, often in the presence of water. The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases where the base is often dissolved.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromo-heterocycles, which can be adapted for 2-Bromo-5-methyl-1-benzothiophene.
| Component | Example | Molar Ratio (to Aryl Halide) | Notes |
| Aryl Halide | 2-Bromo-5-methyl-1-benzothiophene | 1.0 | --- |
| Boronic Acid | Arylboronic acid | 1.1 - 1.5 | An excess ensures complete consumption of the aryl halide. |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.05 | Lower catalyst loading can be used with highly active ligands. |
| Ligand | SPhos or XPhos | 0.02 - 0.10 | Ligand-to-palladium ratio is typically 2:1. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | A stronger base is often beneficial for less reactive substrates. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | --- | A ratio of 4:1 (organic:aqueous) is common.[2] |
| Temperature | 80 - 110 °C | --- | Higher temperatures may be required for challenging couplings. |
| Time | 2 - 24 hours | --- | Reaction progress should be monitored by TLC or GC-MS. |
Detailed Experimental Protocol: Synthesis of 2-Aryl-5-methyl-1-benzothiophene
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-methyl-1-benzothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (0.02 mmol), the base (2.0 mmol), and the solvent (e.g., 4 mL of toluene and 1 mL of water).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C) in an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methyl-1-benzothiophene.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important building blocks in materials science and medicinal chemistry.
Mechanistic Insights and the Role of the Copper Co-catalyst
The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst follows a similar catalytic cycle to the Suzuki coupling. The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst, often generated in situ from a Pd(II) precatalyst.
-
Copper(I) Co-catalyst: Typically, CuI is used. While copper-free Sonogashira couplings are known, the presence of a copper co-catalyst often allows for milder reaction conditions and higher yields.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Ligand: Phosphine ligands, such as PPh₃, are frequently used to stabilize the palladium catalyst.
Catalytic Cycles of Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Optimized Reaction Conditions for Sonogashira Coupling
The following table provides a general set of conditions that can be optimized for the Sonogashira coupling of 2-Bromo-5-methyl-1-benzothiophene.
| Component | Example | Molar Ratio (to Aryl Halide) | Notes |
| Aryl Halide | 2-Bromo-5-methyl-1-benzothiophene | 1.0 | --- |
| Terminal Alkyne | Phenylacetylene, etc. | 1.1 - 1.5 | Excess alkyne can help drive the reaction to completion. |
| Pd Precatalyst | PdCl₂(PPh₃)₂ | 0.01 - 0.05 | A common and effective precatalyst. |
| Cu(I) Co-catalyst | CuI | 0.02 - 0.10 | Essential for the classical Sonogashira reaction. |
| Ligand | PPh₃ | 0.02 - 0.10 | Often included with the precatalyst. |
| Base | Et₃N or i-Pr₂NH | 2.0 - 3.0 | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | --- | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | Room Temp. to 80 °C | --- | Milder conditions are often sufficient. |
| Time | 1 - 12 hours | --- | Monitor by TLC or GC-MS. |
Detailed Experimental Protocol: Synthesis of 2-Alkynyl-5-methyl-1-benzothiophene
-
Reaction Setup: To a Schlenk flask, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the copper(I) iodide (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 2-Bromo-5-methyl-1-benzothiophene (1.0 mmol), the solvent (e.g., 5 mL of THF), and the amine base (e.g., 2.0 mmol of Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the precipitated amine salt, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. This reaction has become indispensable in pharmaceutical research and development due to the prevalence of the arylamine moiety in bioactive molecules.
Mechanistic Principles and Ligand Design
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product.[4]
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand: The development of bulky, electron-rich phosphine ligands has been a major breakthrough for this reaction. Ligands like XPhos, SPhos, and RuPhos have shown broad applicability, enabling the coupling of a wide range of amines and aryl halides, including less reactive chlorides.[4] These ligands promote the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can be critical and may need to be optimized for specific substrate combinations.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Catalytic Cycle of Buchwald-Hartwig Amination
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Application Notes and Protocols for the Characterization of 2-Bromo-5-methyl-1-benzothiophene Derivatives
Introduction: The Critical Role of Precise Characterization in Drug Development
In the landscape of pharmaceutical research and development, the benzothiophene scaffold is a cornerstone for the design of a multitude of therapeutic agents. The specific derivative, 2-Bromo-5-methyl-1-benzothiophene, and its analogues, serve as pivotal intermediates in the synthesis of novel drug candidates. The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's electronic properties and metabolic stability.
Given the stringent regulatory requirements for pharmaceutical products, the unambiguous characterization of these intermediates is not merely a procedural step but a fundamental necessity. A comprehensive analytical workflow ensures the structural integrity of the synthesized molecule, identifies and quantifies any process-related impurities, and ultimately guarantees the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the key analytical methodologies for the thorough characterization of 2-Bromo-5-methyl-1-benzothiophene derivatives, offering both theoretical insights and practical, field-proven protocols.
A Multi-faceted Approach to Structural Elucidation and Purity Assessment
A single analytical technique is rarely sufficient to provide a complete picture of a chemical entity. Therefore, a multi-pronged strategy employing orthogonal methods is essential. This approach ensures that different physicochemical properties of the molecule are interrogated, leading to a robust and self-validating characterization package.
Caption: Integrated analytical workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For 2-Bromo-5-methyl-1-benzothiophene derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structural integrity.
Expertise & Experience: Interpreting the Spectra
The chemical shifts and coupling constants in the ¹H NMR spectrum provide a detailed map of the proton environment. The aromatic protons of the benzothiophene core will appear in the downfield region (typically δ 7.0-8.0 ppm), and their splitting patterns will be indicative of their relative positions. The methyl protons will appear as a singlet in the upfield region (around δ 2.5 ppm). In the ¹³C NMR spectrum, the number of signals will confirm the number of unique carbon atoms, and their chemical shifts will provide information about their electronic environment. For instance, the carbon atom attached to the bromine will be significantly shifted.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| Methyl-H | ~2.5 | s | - |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Aromatic-C | 120 - 140 |
| C-Br | ~115 |
| Methyl-C | ~21 |
| Note: These are estimated values and may vary depending on the specific derivative and solvent used. |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-Bromo-5-methyl-1-benzothiophene derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Set the probe temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often beneficial for quantitative analysis.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing valuable information about its structure through fragmentation analysis. For halogenated compounds like 2-Bromo-5-methyl-1-benzothiophene, the isotopic pattern of bromine is a key diagnostic feature.
Expertise & Experience: The Bromine Isotope Signature
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of roughly equal intensity. This provides a high degree of confidence in the presence of bromine in the molecule.[2]
The fragmentation of the molecular ion can also provide structural information. Cleavage of the C-Br bond is a common fragmentation pathway.[3]
Caption: Potential mass spectrometry fragmentation pathways.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Instrumentation (GC-MS):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 1 minute, then ramping at 10-20°C/min to 280°C and holding for 5-10 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Look for the characteristic M and M+2 isotopic pattern for bromine-containing fragments.
-
Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition with high accuracy.[1]
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Profiling Impurities
HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling. A well-developed and validated HPLC method is crucial for quality control throughout the drug development process.
Expertise & Experience: Method Development Considerations
For a moderately polar compound like 2-Bromo-5-methyl-1-benzothiophene, a reversed-phase HPLC method is the most appropriate choice. A C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape.[4][5] Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurities with a reasonable run time.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of about 0.5-1.0 mg/mL.
-
-
Gradient Elution Program (for method development):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Data Analysis:
-
The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For impurity profiling, the retention times and peak areas of any impurity peaks are recorded. The limit of detection (LOD) and limit of quantification (LOQ) should be determined as part of method validation.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Bromo-5-methyl-1-benzothiophene derivatives, FTIR can confirm the presence of the aromatic rings and the C-S bond.
Expertise & Experience: Characteristic Vibrational Frequencies
The FTIR spectrum of a substituted benzothiophene will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is usually found in the fingerprint region, often between 710 and 687 cm⁻¹.[2]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 710 - 687 |
| Note: These are general ranges and the exact positions can be influenced by the substitution pattern. |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting absorbance or transmittance spectrum is analyzed to identify the characteristic absorption bands of the functional groups.
-
X-Ray Crystallography: The Definitive Structural Proof
For an unequivocal determination of the three-dimensional structure of a crystalline solid, single-crystal X-ray diffraction is the ultimate analytical technique. While not always feasible if suitable single crystals cannot be obtained, it provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[7]
Expertise & Experience: From Powder to Single Crystal
Obtaining a crystal suitable for single-crystal X-ray diffraction can be a challenging yet rewarding step. It often involves slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. If single crystals are not obtainable, powder X-ray diffraction (PXRD) can still provide valuable information about the crystallinity and phase purity of the material.[8]
Protocol: Single-Crystal X-Ray Diffraction (General Overview)
-
Crystal Growth: Grow single crystals of the purified 2-Bromo-5-methyl-1-benzothiophene derivative by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
Conclusion: Ensuring Quality and Accelerating Development
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 2-Bromo-5-methyl-1-benzothiophene derivatives. By employing a combination of NMR, MS, HPLC, and FTIR, researchers and drug development professionals can confidently determine the structure, confirm the molecular weight, assess the purity, and identify the functional groups of these important pharmaceutical intermediates. The meticulous application of these techniques, underpinned by a thorough understanding of their principles and validated protocols, is paramount to ensuring the quality and safety of novel therapeutic agents and accelerating their path to clinical application.
References
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Advances, 2016, 6 , 81635-81639. [Link]
-
PubChem Compound Summary for CID 69831, 2-Bromo-5-methylthiophene. National Center for Biotechnology Information. [Link]
-
Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. [Link]
-
Separation of 2-Bromo-5-nitrothiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Mass spectrometry - fragmentation patterns. Chemguide. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. Chad's Prep. [Link]
-
5-bromo-3-methyl-1-benzothiophene. Chemical Synthesis Database. [Link]
-
2-Bromo-5-methylthiophene - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 2021, 16(3) , e0244951. [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 2021 , 5533646. [Link]
-
Development and validation of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Serbian Chemical Society, 2015, 80(9) , 1157-1167. [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 2018, 2(4) , 134-144. [Link]
-
Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 2018, 20 , 5683-5693. [Link]
-
Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 2015, 44 , 10156-10170. [Link]
-
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 2015, 4(1) , 21-26. [Link]
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Scalable Synthesis of 2-Bromo-5-methyl-1-benzothiophene Derivatives: An Application Note and Protocol Guide
Introduction
2-Bromo-5-methyl-1-benzothiophene is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. The strategic placement of the bromine atom at the 2-position provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This, coupled with the influence of the 5-methyl group on the electronic properties of the benzothiophene core, makes this scaffold highly valuable for the synthesis of a wide array of complex molecular architectures. Benzo[b]thiophenes are known to be a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs.[1] This guide provides a comprehensive overview of a scalable and efficient two-step synthesis of 2-Bromo-5-methyl-1-benzothiophene, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with an emphasis on scalability, safety, and reproducibility, underpinned by a discussion of the mechanistic principles that govern the chemical transformations.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-Bromo-5-methyl-1-benzothiophene is most effectively achieved through a two-step sequence. The first step involves the construction of the 5-methylbenzo[b]thiophene core via an acid-catalyzed cyclization. This is followed by a regioselective electrophilic bromination at the 2-position. This strategy is advantageous for its scalability, use of readily available starting materials, and high overall yield.
Caption: Overall synthetic workflow for 2-Bromo-5-methyl-1-benzothiophene.
Part 1: Synthesis of 5-Methylbenzo[b]thiophene (Intermediate)
The synthesis of the 5-methylbenzo[b]thiophene core is achieved through the reaction of 4-methylthiophenol (p-tolyl mercaptan) with chloroacetaldehyde dimethyl acetal, followed by an acid-catalyzed intramolecular cyclization. This method is robust and amenable to large-scale production.
Mechanism of Formation
The reaction proceeds in two stages. Initially, the thiolate, generated from 4-methylthiophenol, acts as a nucleophile and displaces the chloride from chloroacetaldehyde dimethyl acetal to form an S-aryl-α-mercaptoacetal. In the presence of a strong acid, such as polyphosphoric acid, the acetal is hydrolyzed to the corresponding aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by dehydration to yield the stable benzothiophene ring system.
Caption: Mechanism of electrophilic bromination of 5-methylbenzo[b]thiophene.
Scalable Protocol for 2-Bromo-5-methyl-1-benzothiophene
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 5-Methylbenzo[b]thiophene | Starting material |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Acetonitrile | Solvent |
| Water | Quenching |
| Dichloromethane | Extraction solvent |
| Anhydrous sodium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer | Stirring |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification |
| Recrystallization apparatus | Purification |
Procedure:
-
Reaction Setup: To a solution of 5-methylbenzo[b]thiophene (14.8 g, 0.1 mol) in acetonitrile (200 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath with magnetic stirring.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (18.7 g, 0.105 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water (200 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (200 mL) and then brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by either column chromatography on silica gel using hexane as the eluent or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture. [2][3][4] Expected Yield: 90-95%
Characterization Data (2-Bromo-5-methyl-1-benzothiophene):
| Property | Value |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 63-65 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J=8.4 Hz, 1H), 7.55 (s, 1H), 7.25 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 2.45 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.8, 137.9, 134.5, 129.8, 124.5, 123.6, 122.5, 115.2, 21.5. |
Safety and Handling
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.
-
4-Methylthiophenol: Is toxic and has a strong, unpleasant odor. Handle with care to avoid inhalation and skin contact.
-
Chloroacetaldehyde dimethyl acetal: Is a flammable liquid and an irritant.
-
Polyphosphoric acid: Is corrosive and will cause severe burns upon contact. Handle with extreme care.
-
N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. It is also an oxidizing agent and should be kept away from combustible materials.
-
Halogenated Benzothiophenes: These compounds should be handled with care as they may have toxicological properties. [5]Avoid inhalation, ingestion, and skin contact.
Conclusion
The two-step synthesis of 2-Bromo-5-methyl-1-benzothiophene presented in this application note offers a scalable, efficient, and reliable method for obtaining this valuable building block. By understanding the underlying reaction mechanisms, researchers can optimize conditions and troubleshoot potential issues. The detailed protocols and characterization data provide a solid foundation for the successful implementation of this synthesis in both academic and industrial research settings.
References
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 5-Methylbenzo(b)thiophene. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methylbenzo[b]thiophene (C9H8S). PubChemLite. Retrieved from [Link]
-
(n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
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ResearchGate. (2025, August 6). A novel method for the bromination of thiophenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0). Retrieved from [Link]
-
The Good Scents Company. (n.d.). benzothiophene, 95-15-8. Retrieved from [Link]
-
MDPI. (2025, November 1). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylbenzo(b)thiophene. PubChem. Retrieved from [Link]
-
ChemRxiv. (2025, January 17). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. Retrieved from [Link]
-
CEPE LCDN node. (n.d.). Elementary Flow Data set: 5-methylbenzo[b]thiophene (en). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methyl-1-benzothiophene
Introduction: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high efficiency.[1][2] However, researchers working with sulfur-containing heterocycles like 2-Bromo-5-methyl-1-benzothiophene often face challenges that lead to diminished yields and complex purification. The primary culprit is the sulfur atom, which can act as a ligand and poison the palladium catalyst.[3] This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and optimize these challenging reactions, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki reaction yields with 2-Bromo-5-methyl-1-benzothiophene consistently low?
Low yields in this specific coupling are most often traced back to one primary issue: catalyst deactivation . The sulfur atom in the benzothiophene ring has a high affinity for the soft palladium metal center of the catalyst. This interaction, known as chemisorption, can irreversibly bind the palladium, blocking its active site and removing it from the catalytic cycle.[3] Secondary causes can include suboptimal reaction conditions (base, solvent, temperature), impure reagents, or the presence of oxygen.[1][3]
Q2: What is the best starting point for a catalyst system (catalyst, ligand, base) for this substrate?
For sulfur-containing heteroaryl bromides, a robust catalyst system is essential. A highly effective starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand.
-
Recommended Catalyst System:
-
Palladium Source: Pd(OAc)₂ (Palladium(II) Acetate) or a pre-formed precatalyst like SPhos Pd G2/G4. Using a Pd(II) source requires in-situ reduction to the active Pd(0) state, which is often facilitated by phosphine ligands.[4]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This ligand is exceptionally effective for heteroaryl couplings. Its bulkiness shields the palladium center, preventing catalyst deactivation, while its electron-rich nature promotes the crucial oxidative addition step.[5][6]
-
Base: K₃PO₄ (Potassium Phosphate). This is a strong, non-nucleophilic base that works well in many Suzuki reactions, particularly when using bulky ligands. It effectively promotes the transmetalation step by activating the boronic acid.[3][7]
-
Q3: How do I minimize the formation of homocoupled boronic acid byproduct?
Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is a common side reaction, often exacerbated by the presence of oxygen.[8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote this unwanted pathway.[4]
Solution: Rigorous degassing of your reaction mixture is critical. Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is also essential.[3][10]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures with detailed explanations and actionable protocols.
Problem 1: No reaction or trace conversion (<10%). Starting material is recovered.
This scenario points directly to a failure in the catalytic cycle, most likely at the very beginning.
Root Cause Analysis:
-
Catalyst Poisoning: The sulfur on the benzothiophene has likely deactivated the palladium catalyst immediately.[3]
-
Inefficient Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may have failed. This can happen if the ligand is not robust enough or conditions are not optimal.[4]
-
Poor Reagent Solubility: If your reagents are not fully dissolved at the reaction temperature, the reaction kinetics will be severely hindered.[11]
Troubleshooting Workflow:
Caption: Troubleshooting logic for failed reactions.
Solution Protocol 1: Implementing a Robust Catalyst System
This protocol is designed to overcome catalyst deactivation and ensure efficient turnover.
Materials:
-
2-Bromo-5-methyl-1-benzothiophene (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-3 mol%)
-
SPhos (4-6 mol%)[5]
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Degassed Water (4:1 v/v)[12]
Step-by-Step Procedure:
-
To a dry, oven-baked flask, add 2-Bromo-5-methyl-1-benzothiophene, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with high-purity Argon or Nitrogen (repeat 3 times).
-
In a separate vial under an inert atmosphere, weigh Pd(OAc)₂ and the SPhos ligand and add them to the reaction flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[13]
Problem 2: Reaction starts but stalls, leaving a mix of starting material and product.
This indicates that the catalyst is initially active but degrades over the course of the reaction.
Root Cause Analysis:
-
Gradual Catalyst Deactivation: While the initial catalyst system might be active, it is not stable enough for the duration of the reaction at the set temperature.
-
Ligand Degradation: Phosphine ligands can degrade at high temperatures, leaving the palladium center exposed to aggregation (forming inactive palladium black) or poisoning.[3]
-
Protodeboronation: The boronic acid may be unstable under the reaction conditions (especially with prolonged heating and certain bases), decomposing faster than it couples.[14]
Solution Strategy: Condition Optimization
The goal is to find a balance of conditions that allows the coupling to proceed to completion before significant catalyst or reagent degradation occurs.
Data-Driven Recommendations for Condition Screening:
| Parameter | Condition A (Standard) | Condition B (Milder) | Condition C (Anhydrous) | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | XPhos Pd G4 | Pd₂(dba)₃ / t-Bu₃P | XPhos offers high activity.[15] t-Bu₃P is a very electron-rich ligand for difficult couplings. |
| Base | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ is highly soluble and effective at lower temperatures.[10] Anhydrous conditions can prevent protodeboronation.[14] |
| Solvent | Dioxane/H₂O (4:1) | 2-MeTHF/H₂O (10:1) | Toluene | 2-MeTHF is a good alternative to dioxane.[14] Toluene is a common choice for anhydrous conditions. |
| Temperature | 100 °C | 80 °C | 110 °C | Lowering temperature can improve catalyst lifetime. Higher temperature may be needed for anhydrous systems. |
Experimental Workflow for Optimization:
Caption: Workflow for optimizing a stalling reaction.
Problem 3: Significant byproduct formation is observed (e.g., debromination, homocoupling).
This suggests that side reactions are competing effectively with the desired cross-coupling pathway.
Root Cause Analysis:
-
Debromination: The 2-Bromo-5-methyl-1-benzothiophene is converted to 5-methyl-1-benzothiophene. This can be caused by certain bases or impurities in the solvent (e.g., water in anhydrous reactions).
-
Aryl Halide Homocoupling: Two molecules of the benzothiophene couple together. This is less common but can occur at high temperatures or with inefficient transmetalation.
-
Boronic Acid Homocoupling: As discussed in the FAQ, this is typically caused by oxygen.[9]
Visualizing the Catalytic Cycle and Failure Points:
Caption: The Suzuki cycle with key failure points for this substrate.
Solution Protocol 2: Minimizing Side Reactions
-
Reagent Purity: Ensure the arylboronic acid is pure and, if possible, use a more stable boronate ester (e.g., a pinacol ester, BPin) to minimize protodeboronation.[16]
-
Strictly Anaerobic Conditions: Use the Freeze-Pump-Thaw method (3 cycles) for degassing the solvent for the most rigorous oxygen removal to prevent homocoupling.
-
Base Selection: If debromination is a major issue, switch to a milder base like Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (KF), though reaction times may need to be extended.[11]
-
Stoichiometry Control: Use only a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess can sometimes favor side reactions.
By systematically addressing the unique challenges posed by the sulfur-containing 2-Bromo-5-methyl-1-benzothiophene, researchers can reliably improve reaction yields and achieve their synthetic targets.
References
- Benchchem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- ECHEMI. (n.d.). How to improve suzuki's reaction rate?.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
- Benchchem. (n.d.). Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Molander, G. A., & Biolatto, B. (2003).
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Billingsley, K. L., & Buchwald, S. L. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Dong, J., et al. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Organic Letters, 21(16), 6298-6302.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Filo. (2025). When reacting Thiophene with palladium(Pd) what is produced.
- Aslam, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54.
- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 71(15), 5743-5747.
- Watson, A. J. B., & Williams, J. M. J. (2010). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 6, 117.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 2-Bromo-5-methyl-1-benzothiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Bromo-5-methyl-1-benzothiophene and its derivatives. These molecules are valuable synthetic intermediates, but their purification can present unique challenges. This document is structured to provide practical, experience-driven solutions to common and complex purification problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have before and during the purification process.
Q1: What are the most common impurities I should expect when synthesizing 2-Bromo-5-methyl-1-benzothiophene derivatives?
A1: The impurity profile is highly dependent on the synthetic route. However, several classes of impurities are common:
-
Isomeric Byproducts: Depending on the synthetic strategy, particularly in electrophilic substitution reactions on the benzothiophene core, you may encounter regioisomers (e.g., 3-bromo or 7-bromo derivatives). These can be notoriously difficult to separate due to very similar polarities.[1]
-
Starting Materials: Incomplete reactions can leave unreacted precursors, such as 5-methyl-1-benzothiophene.
-
Over-reacted Species: In bromination reactions, di-brominated benzothiophenes can form if reaction conditions are not carefully controlled.[2]
-
Catalyst Residues: Many syntheses of benzothiophene derivatives involve transition metal catalysis (e.g., Palladium, Copper).[3] Residual metals can remain in the crude product.
-
Reagent-Derived Impurities: Side products from reagents, such as triphenylphosphine oxide (TPPO) from Wittig or Appel-type reactions, are a frequent challenge.[4]
Q2: How do I choose the primary purification technique: crystallization or column chromatography?
A2: The choice depends on the physical properties of your compound and the nature of the impurities. A general decision workflow is as follows:
Caption: Initial Purification Strategy Selection.
-
Crystallization is ideal for solid compounds that are the major component of the crude mixture and have significantly different solubility profiles from the impurities.[5] It is highly scalable and cost-effective.
-
Column Chromatography is the method of choice for oils, complex mixtures with multiple components, or when impurities have very similar properties to the desired product (e.g., isomers).[5][6]
Q3: My compound looks like a single spot on TLC, but the NMR spectrum shows it's impure. Why?
A3: This is a common scenario. Several factors could be at play:
-
Co-elution on TLC: The chosen TLC solvent system may not be capable of resolving your product from an impurity. Experiment with different solvent systems, varying both polarity and the solvents themselves (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/hexane system can alter selectivity).[5]
-
NMR-Active, TLC-Inactive Impurities: The impurity might not be UV-active or stain with the visualization agent used for the TLC plate, making it invisible.
-
Residual Solvents: Solvents from the reaction or workup (e.g., THF, toluene, ethyl acetate) are common culprits and are readily detected by ¹H NMR but not by TLC.
-
Rotational Isomers (Rotamers): Some complex derivatives can exist as slowly interconverting rotamers at room temperature, which can lead to multiple sets of peaks in the NMR for a single compound. Acquiring the spectrum at a higher temperature can often coalesce these peaks.
Q4: How can I effectively remove residual palladium catalyst from my product?
A4: Residual palladium can be problematic for downstream applications. Several methods exist:
-
Silica Gel Chromatography: Often, the polar palladium complexes will adhere strongly to silica gel, allowing the less polar benzothiophene product to elute.[6]
-
Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract the palladium.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb the palladium species. The carbon is then removed by filtration through Celite.
-
Specialized Scavengers: Commercially available scavenger resins (e.g., thiol-functionalized silica) are highly effective at binding and removing residual palladium.
Section 2: Troubleshooting Guide
This section provides specific, actionable advice for problems encountered during purification experiments.
Chromatography Issues
Q: My 2-bromo-5-methyl-1-benzothiophene derivative shows poor separation from an impurity on a silica gel column. What should I do?
A: Poor separation occurs when the difference in affinity for the stationary phase (ΔRf) between your compound and the impurity is too small.
Caption: Troubleshooting Poor Column Chromatography Separation.
Causality & Action:
-
Column Overloading: Loading too much material broadens the elution bands, causing them to overlap. A general rule is to load no more than 1-5% of the silica gel mass.[5]
-
Inappropriate Solvent System: The issue may be selectivity, not just polarity. The benzothiophene core can engage in π-π stacking interactions. Switching one of the eluent components can exploit this. For example, if hexane/ethyl acetate fails, trying hexane/toluene may separate an impurity by leveraging differing aromatic interactions with the stationary phase and solvent.[5]
-
Gradient Elution: If you are using isocratic (constant solvent ratio) elution, switching to a very shallow gradient can improve resolution.
Q: My product seems to be decomposing on the silica gel column. How can I prevent this?
A: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.
-
Test for Stability: Before running a large column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it is likely unstable on silica.[7]
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your non-polar solvent before packing the column.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[7]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session without long pauses.
Crystallization Issues
Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a solid crystal lattice.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add more of the hot solvent to make the solution slightly less saturated, and then allow it to cool more slowly.[8]
-
Lower the Cooling Temperature: If possible, cool the solution to a temperature below the compound's melting point before nucleation begins.
-
Change Solvent System: Use a solvent with a lower boiling point.
-
Induce Crystallization: Once the solution is cooled, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal to provide a nucleation point.[5]
Q: My compound won't crystallize from any solvent I've tried. What are my next steps?
A: If single-solvent crystallization fails, a multi-solvent system is often the answer.
-
Identify a "Soluble" and "Insoluble" Solvent Pair: Find a solvent in which your compound is highly soluble (e.g., dichloromethane, ethyl acetate) and a miscible solvent in which it is poorly soluble (e.g., hexane, heptane, water).[9]
-
Perform the Crystallization:
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
Slowly add the "insoluble" solvent dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Add a drop or two of the "soluble" solvent to make it clear again.
-
Allow the solution to cool slowly. Crystals should form.[9]
-
-
If All Else Fails: If crystallization is impossible, the compound may be an oil, or persistent impurities may be inhibiting crystal formation. In this case, you must return to chromatography for purification. If very few crystals form, it's likely too much solvent was used; you can try boiling off some solvent and re-cooling.[8]
Section 3: Standardized Protocols
Protocol 1: Optimized Silica Gel Column Chromatography
This protocol is designed for the purification of a moderately non-polar 2-Bromo-5-methyl-1-benzothiophene derivative.
-
Solvent System Selection:
-
Column Packing (Slurry Method):
-
Weigh out an appropriate amount of silica gel (typically 50-100 times the mass of your crude product).
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
For best results (Dry Loading): Add a small amount of silica gel to this solution, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system identified by TLC.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
If separation is difficult, a shallow polarity gradient can be employed.
-
Protocol 2: Step-by-Step Recrystallization
This protocol provides a systematic approach to recrystallizing a solid benzothiophene derivative.
-
Solvent Selection:
-
Dissolution:
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[8]
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Section 4: Data Tables
Table 1: Common Solvents for Crystallization and Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Common Use | Notes |
| n-Heptane | 98 | 0.1 | Crystallization, Chromatography | Excellent non-polar "insoluble" solvent. Mentioned as effective for benzothiophenes.[11] |
| n-Hexane | 69 | 0.1 | Crystallization, Chromatography | Similar to heptane, but more volatile. Used for recrystallizing bromo-thiophenes.[10] |
| Toluene | 111 | 2.4 | Crystallization, Chromatography | Can offer unique selectivity in chromatography due to its aromaticity. |
| Dichloromethane | 40 | 3.1 | Chromatography | Good for dissolving compounds for "dry loading" on a column. |
| Ethyl Acetate | 77 | 4.4 | Crystallization, Chromatography | Common polar co-solvent with hexane. |
| Ethanol | 78 | 4.3 | Crystallization | A polar protic solvent, good for more functionalized derivatives.[12] |
References
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
- Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes (EP0832889B1). Google Patents.
-
Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(10), 2753–2765. Retrieved from [Link]
-
Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(12), 2119-2124. Retrieved from [Link]
-
Yüksek, H., Gürsoy, S., & Bahçeci, Ş. (2020). Synthesis, crystal structures and antimicrobial activities of 3-methyl and 3-bromo substituted benzo[b]thiophene based thiosemicarbazones. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 823-834. Retrieved from [Link]
-
Reddy, T. J., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10. Retrieved from [Link]
- Wang, J. (2020). Synthetic method of 4-bromobenzo[b]thiophene (CN110818679A). Google Patents.
-
Gabriele, B., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(15), 6245–6253. Retrieved from [Link]
-
Reddy, T. J., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Retrieved from [Link]
-
Le, T. N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. Retrieved from [Link]
-
Kamal, A., et al. (2013). Synthesis, characterization of novel benzothiophene. Tetrahedron Letters, 54(39), 5363-5368. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Ali, M., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(7), 1789. Retrieved from [Link]
-
Chen, J., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(18), 4845-4849. Retrieved from [Link]
-
Patel, V. M., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]
-
ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-Bromo-5-methyl-1-benzothiophene
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-5-methyl-1-benzothiophene. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. Here, we address common challenges related to side product formation during the electrophilic bromination of 5-methyl-1-benzothiophene, providing in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I performed a bromination of 5-methyl-1-benzothiophene with NBS and my crude NMR shows more than one product. What are the likely impurities?
A1: The most common side products in this reaction are the isomeric 3-bromo-5-methyl-1-benzothiophene and over-brominated species, such as 2,3-dibromo-5-methyl-1-benzothiophene. The formation of these impurities is highly dependent on the reaction conditions.
Q2: Why am I getting the 3-bromo isomer? I expected the 2-position to be more reactive.
A2: While the 2-position of the benzothiophene ring is generally more susceptible to electrophilic attack due to better stabilization of the cationic intermediate, the 3-position is also activated. The ratio of 2-bromo to 3-bromo isomers is influenced by factors such as the solvent, temperature, and the nature of the brominating agent. For instance, reactions in solvents like carbon tetrachloride can yield a mixture of isomers, whereas using a solvent system like acetic acid-chloroform can favor the formation of the 2-bromo isomer[1].
Q3: My mass spectrometry results indicate a significant amount of a product with a mass corresponding to a dibrominated species. How can I prevent this?
A3: The formation of dibrominated byproducts, primarily 2,3-dibromo-5-methyl-1-benzothiophene, occurs when the initially formed monobrominated product undergoes a second bromination. To minimize this, it is crucial to control the stoichiometry of the brominating agent (N-bromosuccinimide, NBS). A slight excess (e.g., 1.05 equivalents) is often sufficient. Slow, portion-wise addition of NBS at a controlled temperature (e.g., 0-5 °C) can help to prevent localized high concentrations of the brominating agent, thus reducing the likelihood of over-bromination[1].
Q4: Is there a risk of bromination on the benzene ring or the methyl group?
A4: Bromination on the benzene ring of the benzothiophene core is less favorable under typical electrophilic conditions compared to the electron-rich thiophene ring. Radical bromination of the methyl group is also a possibility if the reaction is initiated by light or radical initiators. To avoid this, the reaction should be carried out in the dark and in the absence of radical initiators. Standard electrophilic bromination conditions using NBS in a polar solvent are selective for the thiophene ring.
Q5: What is the best way to purify the desired 2-Bromo-5-methyl-1-benzothiophene from its isomers?
A5: Separation of the 2-bromo and 3-bromo isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane or petroleum ether) is the most effective method. Gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent, such as ethanol or hexane, can also be an effective technique for purifying the desired 2-bromo isomer, which is typically a solid, from the often-oily 3-bromo isomer[1].
Troubleshooting Guide: Common Side Product Issues
Issue 1: Formation of 3-Bromo-5-methyl-1-benzothiophene
Root Cause Analysis: The electrophilic bromination of 5-methyl-1-benzothiophene proceeds via the formation of a cationic intermediate (arenium ion). Both the C2 and C3 positions of the thiophene ring can be attacked by the electrophile. The relative stability of these intermediates determines the product ratio. The 5-methyl group is an activating group that donates electron density to the ring system, further enhancing the reactivity of the thiophene moiety. While the intermediate leading to the 2-bromo product is generally more stable, the energy difference between the two pathways can be small, leading to the formation of a mixture of isomers.
Mechanism Overview:
Caption: Competing pathways for monobromination.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Solvent | Use a mixture of acetic acid and chloroform. | This solvent system has been shown to improve the regioselectivity for the 2-position, yielding the 2-bromo isomer as the predominant product[1]. |
| Temperature | Maintain a low temperature (0-5 °C) during the addition of NBS. | Lower temperatures can enhance the selectivity of the reaction by favoring the pathway with the lower activation energy, which typically leads to the more stable 2-bromo product. |
| Addition of NBS | Add NBS portion-wise over a period of time. | Slow addition helps to maintain a low concentration of the active brominating species, which can improve selectivity. |
Purification Strategy:
-
Column Chromatography: Utilize a long silica gel column with a high surface area. Elute with a non-polar solvent like hexane or petroleum ether. Monitor the fractions carefully by TLC or GC-MS.
-
Recrystallization: The desired 2-bromo isomer is a crystalline solid, while the 3-bromo isomer is often an oil[1]. Recrystallization from ethanol or hexane can be an effective method to obtain the pure 2-bromo product.
Issue 2: Formation of 2,3-Dibromo-5-methyl-1-benzothiophene
Root Cause Analysis: The monobrominated product, 2-bromo-5-methyl-1-benzothiophene, is still an activated aromatic system and can undergo a second electrophilic substitution. The bromine atom at the 2-position deactivates the ring slightly but directs the next substitution to the 3-position. If an excess of the brominating agent is present or if the reaction is allowed to proceed for too long, the formation of the dibrominated side product becomes significant.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting dibromination.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of NBS (1.0 to 1.05 equivalents). | Precisely controlling the amount of the brominating agent is the most critical factor in preventing over-bromination. |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or GC. | Once the starting material is consumed, the reaction should be quenched promptly to prevent further bromination of the product. |
| Temperature Control | Maintain a consistent low temperature during the reaction. | This helps to moderate the reaction rate and prevent runaway reactions that can lead to multiple substitutions. |
Optimized Experimental Protocol
This protocol is adapted from established procedures for the bromination of substituted benzothiophenes and is optimized to favor the formation of 2-Bromo-5-methyl-1-benzothiophene[1].
Materials:
-
5-methyl-1-benzothiophene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Chloroform
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane (for chromatography)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-methyl-1-benzothiophene (1.0 eq) in a mixture of glacial acetic acid and chloroform (1:1 v/v).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC-MS (typically complete within 1-2 hours).
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water.
-
Add saturated sodium bisulfite solution to quench any unreacted bromine (indicated by the disappearance of any yellow/orange color).
-
Extract the aqueous layer with chloroform or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Further purification can be achieved by recrystallization from ethanol to yield 2-Bromo-5-methyl-1-benzothiophene as a white crystalline solid.
References
-
Chapman, N. B., Ghafoor, A., & Shorter, J. (1971). Reactivity of heteroaromatic compounds. Part V. The bromination of 5- and 6-methylbenzo[b]thiophens. Journal of the Chemical Society B: Physical Organic, 749-753. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-methyl-1-benzothiophene Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with the heteroaromatic substrate, 2-Bromo-5-methyl-1-benzothiophene. Our goal is to provide you with in-depth, actionable insights to overcome common challenges and optimize your reaction outcomes, with a particular focus on catalyst loading and efficiency.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2][3] However, the complexity of the catalytic cycle and the unique electronic properties of heteroaromatic substrates can present challenges.[1] This guide combines mechanistic principles with practical, field-proven advice to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when setting up a Suzuki-Miyaura coupling for 2-Bromo-5-methyl-1-benzothiophene.
Q1: What is a typical starting catalyst loading for this type of substrate?
For substrates like 2-Bromo-5-methyl-1-benzothiophene, a typical palladium catalyst loading ranges from 0.5 to 5 mol%.[4] For initial screening, a loading of 1-2 mol% of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd(PPh₃)₄ is a robust starting point.[4] Extremely low catalyst loadings (<0.1 mol%) are achievable but require highly optimized conditions and pure reagents to avoid catalyst deactivation.[5]
Q2: My reaction is sluggish or stalls completely. What's the first thing I should check?
The first and most critical parameter to verify is the integrity of your reaction atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen.[6][7] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Secondly, confirm the quality of your reagents, especially the boronic acid, which can degrade over time.[1][8]
Q3: I'm seeing a lot of homocoupling of my boronic acid partner. How can I minimize this?
Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[1] This side reaction can occur during the reduction of a Pd(II) precatalyst to the active Pd(0) form.[1] To minimize it, ensure thorough deoxygenation of your reaction mixture.[8] Using a preformed Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that rapidly reduces to Pd(0) can also help. Additionally, adjusting the base or lowering the reaction temperature may reduce the rate of this side reaction.
Q4: Which palladium source and ligand should I start with?
A common and effective starting point is a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.[9] For heteroaromatic substrates, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often superior to simpler ligands like PPh₃.[3][10] These advanced ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency and allowing for lower catalyst loadings.[3][10] Preformed catalysts that incorporate these ligands, known as precatalysts, are also excellent choices for ensuring reproducibility.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Systematic Troubleshooting Guide
When initial fixes don't work, a more systematic approach is required. Use the table below to diagnose and solve specific issues you may encounter.
| Problem | Potential Cause(s) | Detailed Solution(s) & Scientific Rationale |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has been oxidized or has precipitated as palladium black.[7][12] 2. Poor Reagent Quality: The boronic acid may have decomposed into an unreactive boroxine trimer, or the aryl bromide may contain inhibitors.[1] 3. Suboptimal Conditions: Incorrect base, solvent, or temperature for this specific substrate combination. | 1. Catalyst System: • Ensure rigorous inert atmosphere techniques (degas solvent via sparging or freeze-pump-thaw cycles).[6] • Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the Pd(0) center and prevent aggregation.[7] • Switch to a more robust precatalyst (e.g., a palladacycle) known for thermal stability.[2]2. Reagent Check: • Use a fresh bottle of boronic acid or a more stable derivative like a pinacol boronate ester.[8][13] • Purify the 2-Bromo-5-methyl-1-benzothiophene starting material if its purity is questionable.3. Condition Screening: • Screen different bases. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃, as it facilitates the crucial transmetalation step.[13][14] • Screen solvents. Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are common and effective.[1][11] |
| Formation of Side Products | 1. Protodeborylation: The boronic acid reacts with a proton source (e.g., water) to form an arene byproduct, reducing the amount available for coupling.[1] 2. Dehalogenation: The aryl bromide is reduced to the corresponding arene (5-methyl-1-benzothiophene).[1][6] 3. Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct.[1] | 1. Minimizing Protodeborylation: • Use anhydrous conditions if possible, though some water is often beneficial for transmetalation.[7] • Use a more stable boronic ester (e.g., neopentyl glycol or pinacol ester).2. Preventing Dehalogenation: • This side reaction can be promoted by certain impurities or by an inappropriate choice of solvent or base. Ensure high-purity reagents. • Change the phosphine ligand. Less electron-donating ligands can sometimes disfavor this pathway.3. Reducing Homocoupling: • As mentioned in the FAQ, ensure rigorous exclusion of oxygen.[1] • Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variations in the purity or stability of starting materials, especially the boronic acid and palladium catalyst.[8] 2. Variable Reaction Setup: Differences in degassing efficiency, stirring rate (for heterogeneous mixtures), or heating accuracy.[6] | 1. Standardize Reagents: • Purchase reagents from a reliable supplier and use them consistently. • If synthesizing your own boronic acid, establish a strict purification and storage protocol.2. Protocol Adherence: • Use a standardized procedure for degassing solvents for a consistent duration. • For heterogeneous mixtures (e.g., with K₃PO₄), ensure the stirring rate is vigorous and consistent between runs to maintain a uniform reaction environment.[6] • Use an oil bath or heating mantle with a temperature controller for accurate and stable heating. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Baseline Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-methyl-1-benzothiophene with a generic arylboronic acid.
Materials:
-
2-Bromo-5-methyl-1-benzothiophene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv), finely powdered
-
1,4-Dioxane and Water (e.g., 4:1 or 10:1 ratio), degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-methyl-1-benzothiophene, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Semantic Scholar. (n.d.). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
National Center for Biotechnology Information. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(23), 8565-8576. [Link]
-
National Center for Biotechnology Information. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Connected Papers. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction? [Link]
-
National Center for Biotechnology Information. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(9), 15729-15743. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1934–1952. [Link]
-
ResearchGate. (2018). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(36), 25867-25871. [Link]
-
ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14043–14048. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6057-6075. [Link]
-
National Center for Biotechnology Information. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 64. [Link]
-
Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation of 2-Bromo-5-methyl-1-benzothiophene
Welcome to the technical support center for troubleshooting the dehalogenation of 2-bromo-5-methyl-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the undesired reductive cleavage of the C-Br bond in this important heterocyclic building block.
Introduction
2-Bromo-5-methyl-1-benzothiophene is a key intermediate in the synthesis of various biologically active molecules and functional materials. However, its utility in common cross-coupling reactions is often hampered by a prevalent side reaction: dehalogenation (specifically, hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This leads to the formation of 5-methyl-1-benzothiophene as a significant byproduct, which reduces the yield of the desired product and complicates purification. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate this issue.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.
Issue 1: Significant formation of 5-methyl-1-benzothiophene observed in a Suzuki-Miyaura coupling reaction.
Question: I am attempting a Suzuki-Miyaura coupling with 2-bromo-5-methyl-1-benzothiophene and an arylboronic acid, but I am observing a large amount of the dehalogenated byproduct, 5-methyl-1-benzothiophene. What are the likely causes and how can I minimize this side reaction?
Answer:
Significant dehalogenation in Suzuki-Miyaura coupling is a common problem, especially with electron-rich heterocyclic halides. The primary cause is a kinetic competition between the desired transmetalation step and undesired pathways that lead to the formation of a hydride species, which then reductively eliminates with the aryl group.[1]
Potential Causes & Solutions:
-
Hydride Source: The hydride source for dehalogenation can be varied. Common sources include amine bases, alcohol solvents, or even the boronic acid reagent itself under certain conditions.[1][2]
-
Solution:
-
Base Selection: Strong bases with β-hydrogens can be a source of hydride.[3] Consider switching to a weaker, non-coordinating base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4]
-
Solvent Choice: Protic solvents like alcohols should be avoided.[2] Ethereal solvents such as dioxane and THF can also sometimes promote dehalogenation.[5] Toluene is often a more suitable choice.[6]
-
Boronic Acid Quality: Ensure your boronic acid is pure. Impurities can sometimes facilitate side reactions. Using more stable boronic esters, like pinacol esters, can also be beneficial.[6]
-
-
-
Catalyst System: A highly active catalyst system that favors oxidative addition but has slow transmetalation can lead to a buildup of the Pd(II)-Ar-Br intermediate, which is susceptible to dehalogenation pathways.
-
Solution:
-
Ligand Modification: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate reductive elimination of the desired product and disfavor the pathways leading to dehalogenation.[6] Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
Palladium Precursor: While common, Pd(PPh₃)₄ can sometimes be less effective than using a separate Pd(0) or Pd(II) source with a specific ligand.[5] Try using Pd₂(dba)₃ or Pd(OAc)₂ with your chosen phosphine ligand.
-
-
-
Reaction Temperature: High temperatures can accelerate the rate of dehalogenation.[6]
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable conversion to the desired product. Consider running a temperature screen from room temperature up to your current reaction temperature.
-
Troubleshooting Workflow for Suzuki-Miyaura Dehalogenation
Caption: Troubleshooting workflow for Suzuki-Miyaura dehalogenation.
Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination reaction.
Question: I am performing a Buchwald-Hartwig amination on 2-bromo-5-methyl-1-benzothiophene and am seeing the dehalogenated byproduct. How can I suppress this?
Answer:
Dehalogenation is also a known side reaction in Buchwald-Hartwig amination.[7] It can occur when the Pd(II)-amido complex undergoes β-hydride elimination, if the amine has an available β-hydrogen, or through other reductive pathways.[7]
Potential Causes & Solutions:
-
Base and Solvent: Similar to Suzuki coupling, the choice of base and solvent is crucial.
-
Solution: Strong bases like NaOtBu are common but can sometimes promote dehalogenation.[8] If you are observing this side reaction, consider a weaker base like K₃PO₄ or Cs₂CO₃. Toluene is generally a good solvent choice.
-
-
Ligand Choice: The ligand plays a key role in stabilizing the catalyst and promoting the desired C-N bond formation.
-
Solution: Using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is generally recommended to accelerate the reductive elimination step.[9] If you are using a less bulky ligand, switching to one of these may solve the problem.
-
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[8]
-
Solution: Run the reaction at a lower temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Issue 3: My Grignard reagent formation from 2-bromo-5-methyl-1-benzothiophene is sluggish and gives low yields of the desired product after quenching with an electrophile.
Question: I'm trying to form the Grignard reagent from 2-bromo-5-methyl-1-benzothiophene, but the reaction is difficult to initiate and I get a significant amount of what appears to be the protonated starting material (5-methyl-1-benzothiophene) and homocoupling byproduct. What's going wrong?
Answer:
Grignard reagent formation can be tricky, and several factors can lead to the issues you're observing.
Potential Causes & Solutions:
-
Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[10]
-
Solution:
-
Activation: Activate the magnesium turnings before adding your substrate. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[11]
-
-
-
Presence of Water: Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water.[12] This leads to the formation of the dehalogenated product.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
-
Reaction Conditions:
Issue 4: Attempting a lithium-halogen exchange results in a complex mixture of products.
Question: I am using n-butyllithium for a lithium-halogen exchange with 2-bromo-5-methyl-1-benzothiophene, but the reaction is not clean. What are the potential pitfalls?
Answer:
Lithium-halogen exchange is a very fast reaction but can be complicated by the high reactivity of the organolithium species.[13]
Potential Causes & Solutions:
-
Reaction Temperature: These reactions must be carried out at very low temperatures to prevent side reactions.
-
Solution: Maintain a temperature of -78 °C (dry ice/acetone bath) or even lower throughout the reaction.[14]
-
-
Competing Reactions: The generated 2-lithio-5-methyl-1-benzothiophene is a strong base and nucleophile. It can potentially react with the solvent (e.g., deprotonate THF) or attack another molecule of the starting material.
-
Solution: Use a non-reactive solvent like diethyl ether or pentane. Add the electrophile quickly after the exchange is complete.
-
-
Alternative Protocol: A combination of a Grignard reagent and an organolithium reagent can sometimes provide cleaner results under less cryogenic conditions.[15]
-
Solution: Consider using a combination of i-PrMgCl and n-BuLi. This can prevent intermolecular quenching and offer higher selectivity.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation? A1: Dehalogenation, specifically hydrodehalogenation in this context, is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom.[16][17] In the case of 2-bromo-5-methyl-1-benzothiophene, this results in the formation of 5-methyl-1-benzothiophene.
Q2: Why is the C-Br bond in 2-bromo-5-methyl-1-benzothiophene susceptible to cleavage? A2: The C(sp²)-Br bond in aryl bromides is susceptible to oxidative addition by low-valent transition metal catalysts, which is the first step in many cross-coupling reactions.[18] The subsequent intermediate can then undergo reductive cleavage if a hydride source is available, leading to dehalogenation.[1] The reactivity order for halogens in these reactions is generally I > Br > Cl.[17][19]
Q3: Can I use catalytic transfer hydrogenation for a controlled dehalogenation? A3: Yes, catalytic transfer hydrogenation is a well-established method for the reductive dehalogenation of aryl halides.[16][20] This can be a useful synthetic step if the desired product is indeed 5-methyl-1-benzothiophene. Common systems involve a palladium catalyst (e.g., Pd/C) and a hydrogen donor like ammonium formate, 2-propanol, or tetramethyldisiloxane.[16][21][22]
Q4: How can I monitor the extent of dehalogenation in my reaction? A4: The most common methods are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to authentic samples of the starting material, desired product, and the dehalogenated byproduct, you can quantify the extent of the side reaction.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a starting point for minimizing dehalogenation in the Suzuki-Miyaura coupling of 2-bromo-5-methyl-1-benzothiophene.
Materials:
-
2-Bromo-5-methyl-1-benzothiophene (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
K₃PO₄ (3.0 eq.)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-methyl-1-benzothiophene, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation for Controlled Dehalogenation
This protocol is for the intentional and controlled synthesis of 5-methyl-1-benzothiophene.
Materials:
-
2-Bromo-5-methyl-1-benzothiophene (1.0 eq.)
-
Palladium on carbon (10% Pd, 0.05 eq., 5 mol%)
-
Ammonium formate (5.0 eq.)
-
Methanol
Procedure:
-
To a round-bottom flask, add 2-bromo-5-methyl-1-benzothiophene and ammonium formate.
-
Dissolve the mixture in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Rinse the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Data Summary
| Reaction Type | Key Parameters to Control | Recommended Modification to Reduce Dehalogenation |
| Suzuki-Miyaura Coupling | Base, Solvent, Ligand, Temperature | Use K₃PO₄ or Cs₂CO₃, Toluene, bulky phosphine ligands (e.g., SPhos), and lower temperature (e.g., 80 °C).[2][4][6] |
| Buchwald-Hartwig Amination | Base, Ligand, Temperature | Use K₃PO₄, bulky biarylphosphine ligands (e.g., XPhos), and moderate temperature (80-100 °C).[8][9] |
| Grignard Reagent Formation | Reagent Purity, Solvent, Activation | Use anhydrous reagents and solvents, and activate Mg with iodine or 1,2-dibromoethane.[11] |
| Lithium-Halogen Exchange | Temperature, Solvent | Maintain cryogenic temperatures (-78 °C) and use non-reactive solvents like diethyl ether.[14] |
Visualized Mechanisms
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dehalogenation
Caption: Suzuki-Miyaura cycle and the competing dehalogenation side reaction.
References
- Ghosh, B. & Maleczka, R. E., Jr. Catalytic Hydrodehalogenation Reactions. Science of Synthesis, Thieme.
- Yuan, G., et al. (2016).
- You, T., et al. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- significant dehalogen
- Buchwald–Hartwig amin
- Lithium-halogen exchange. University of Wisconsin.
- Metal–halogen exchange. Wikipedia.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- The Grignard Reaction. University of California, Irvine.
- BH amination side products and purific
- Dehalogen
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University.
- Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene. BenchChem.
- A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem.
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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-methyl-1-benzothiophene
Prepared by the Senior Application Scientist Team
Introduction: The Critical Role of the Solvent
2-Bromo-5-methyl-1-benzothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its reactivity, particularly in transition metal-catalyzed cross-coupling reactions and metal-halogen exchange, is profoundly influenced by the choice of solvent. The solvent is not merely an inert medium; it actively participates in the reaction by solvating reagents, stabilizing intermediates and transition states, and modulating catalyst activity.[1][2][3] Understanding these interactions is paramount to achieving high yields, selectivity, and reproducibility.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to solvent effects in reactions involving 2-Bromo-5-methyl-1-benzothiophene.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally affect palladium-catalyzed cross-coupling reactions with this substrate?
A: Solvent polarity plays a crucial role in all stages of the catalytic cycle.[1] Generally, palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig involve intermediates with varying degrees of charge separation.
-
Oxidative Addition: The initial step, where the palladium catalyst inserts into the C-Br bond, often proceeds through a polar transition state. Polar aprotic solvents like DMF, DMAc, or NMP can stabilize this transition state, accelerating the reaction rate.[4]
-
Transmetalation (Suzuki): This step can be influenced by the solvent's ability to dissolve inorganic bases (like K₂CO₃) and facilitate the transfer of the organic group from the boronic acid to the palladium center. Biphasic systems (e.g., Toluene/Water or THF/Water) are often effective here.[3]
-
Reductive Elimination: This final step, which forms the product, is typically less sensitive to solvent polarity but can be affected by the solvent's coordinating ability.
However, the effect is not always straightforward. In some cases, highly polar, coordinating solvents can stabilize the catalyst so much that they inhibit reactivity by occupying coordination sites on the palladium center.[5] Therefore, the optimal solvent is often a balance between promoting the desired steps and avoiding catalyst inhibition.
Q2: What is the practical difference between using a protic solvent (like an alcohol) versus an aprotic solvent (like THF or Toluene)?
A: The key difference lies in the presence of acidic protons (e.g., -OH).
-
Aprotic Solvents: These are the most common choice for cross-coupling reactions. They are further divided into:
-
Non-polar aprotic (e.g., Toluene, Dioxane): These are excellent for reactions using neutral, phosphine-ligated palladium catalysts like Pd(PPh₃)₄.[1] They are less likely to coordinate strongly to the metal center.
-
Polar aprotic (e.g., DMF, Acetonitrile, THF): These solvents can dissolve a wider range of reactants and bases and are particularly good at stabilizing charged intermediates.[1] They are often used with pre-catalysts that form ionic species in solution.[1]
-
-
Protic Solvents (e.g., Isopropanol, Ethanol, Water): These are generally avoided in reactions involving highly reactive organometallic intermediates, such as those formed during lithiation, as they will quench the reaction. In Suzuki couplings, water or alcohols are often used as co-solvents to dissolve the inorganic base.[3] However, their use as the primary solvent can lead to side reactions or catalyst deactivation depending on the specific catalytic system.
Q3: Can the solvent choice directly lead to catalyst deactivation?
A: Yes, absolutely. The solvent can influence catalyst stability in several ways:
-
Reduction of Pd(II) to Pd(0): Many reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species.[6] Solvents can participate in or mediate this reduction.[1] An inappropriate solvent might lead to uncontrolled reduction, causing the formation of palladium black (inactive nanoparticles), a common cause of failed reactions.
-
Ligand Dissociation/Coordination: The solvent can compete with the phosphine ligands for coordination to the palladium center. Overly coordinating solvents can displace essential ligands, leading to an unstable or inactive catalyst. Conversely, a weakly coordinating solvent might not adequately stabilize the catalyst, also leading to decomposition.
-
Thermal Stability: Reactions are often run at elevated temperatures. The solvent's boiling point must be high enough to permit the required reaction temperature without building excessive pressure. Furthermore, the solvent must be chemically stable and not decompose at these temperatures in the presence of the catalyst and base.
Troubleshooting Guide
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
You are attempting to couple 2-Bromo-5-methyl-1-benzothiophene with an arylboronic acid and observe poor conversion.
Possible Cause & Solution Pathway:
-
Poor Solubility of Base: The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is not sufficiently soluble or active in your solvent system. The transmetalation step, which requires the base, is likely stalled.
-
Solution: Switch to a biphasic solvent system. A common and effective choice is a mixture of an organic solvent like 1,4-Dioxane or Toluene with water (e.g., 4:1 v/v).[7] The water dissolves the base, creating a high concentration at the interface where the reaction occurs. THF/water mixtures are also highly effective.[3]
-
-
Incorrect Solvent Polarity for the Catalyst System: The polarity of your solvent may not be optimal for the specific palladium catalyst and ligand you are using.
-
Solution: Screen a panel of solvents. If using a neutral pre-catalyst like Pd(PPh₃)₄, less polar solvents like Toluene or Dioxane are often preferred.[1] If using an ionic pre-catalyst or a system that benefits from charge stabilization, a more polar aprotic solvent like DMF or THF may give better results.[1][8]
-
-
Solvent Contamination: Trace impurities in the solvent, such as water (in non-aqueous setups) or peroxides (in aged THF/Dioxane), can poison the catalyst.
-
Solution: Always use dry, freshly distilled, or sparged solvents. Ensure glassware is rigorously dried. Traces of precursors from solvent manufacturing can also act as poisons, so using high-purity solvents is critical for robust results.[3]
-
Problem 2: Catalyst Deactivation (Formation of Palladium Black) in Heck Coupling
During a Heck reaction with an alkene, you notice the reaction mixture turning black and stalling.
Possible Cause & Solution Pathway:
-
Solvent Choice Leading to Agglomeration: The active Pd(0) species is unstable and agglomerating into inactive palladium nanoparticles (palladium black). This is often temperature- and solvent-dependent.
-
Solution 1: Switch to a more coordinating solvent. Polar aprotic solvents like DMF or NMP are classic choices for Heck reactions because they can coordinate to and stabilize the catalytic species, preventing agglomeration.[1]
-
Solution 2: Add a phase-transfer catalyst. If running the reaction in a less polar solvent like Toluene, adding a quaternary ammonium salt (e.g., TBAB) can help stabilize the catalyst and improve reaction rates.[9]
-
-
Thermal Decomposition: The reaction temperature is too high for the chosen solvent/catalyst combination, leading to catalyst decomposition.
-
Solution: Choose a solvent with an appropriate boiling point and re-optimize the temperature. Sometimes a lower temperature in a more polar, activating solvent (like DMF) is more effective than a higher temperature in a less polar one (like Toluene).
-
Problem 3: Competing Hydrodehalogenation (Loss of Bromine) in Buchwald-Hartwig Amination
Your primary product is 5-methyl-1-benzothiophene (the debrominated starting material) instead of the desired amine-coupled product.
Possible Cause & Solution Pathway:
-
Solvent and Base Incompatibility: This side reaction is often promoted by certain solvent/base combinations, particularly when using strong, sterically hindered bases like NaOtBu or LHMDS.[10] The solvent can influence the base's reactivity and aggregation state.
-
Solution 1: Switch to a less polar, non-coordinating solvent. Toluene is often the best choice for Buchwald-Hartwig aminations as it minimizes side reactions.[11] 1,4-Dioxane is also a common and effective alternative.[11] Avoid highly polar solvents like DMF or DMSO if hydrodehalogenation is a problem.
-
Solution 2: Consider a weaker base. While strong bases are often required, sometimes switching from NaOtBu to K₃PO₄ or Cs₂CO₃ in a suitable solvent can suppress the side reaction, although it may require higher temperatures or longer reaction times.
-
Problem 4: Uncontrolled Reactivity or "Halogen Dance" during Lithiation
You are attempting a lithium-halogen exchange at -78 °C with n-BuLi to generate the 2-lithio species, but upon quenching with an electrophile, you isolate a mixture of isomers, suggesting the lithium species has rearranged.
Possible Cause & Solution Pathway:
-
Anion Migration: The initially formed 2-lithio-5-methyl-1-benzothiophene can be unstable and undergo a "halogen dance" or rearrangement, especially if the temperature is not strictly controlled or if the solvent is inappropriate.[12] This can lead to the formation of other lithiated species, such as 3-bromo-2-lithio-5-methylthiophene.[12]
-
Solution 1: The choice of solvent is critical. Tetrahydrofuran (THF) is the most common and generally the most reliable solvent for lithium-halogen exchange on thiophene and benzothiophene systems. Its ability to solvate the lithium cation is key to stabilizing the organolithium species. Avoid non-coordinating solvents like hexanes unless a chelating agent like TMEDA is used.
-
Solution 2: Maintain strict temperature control. Perform the reaction at -78 °C (dry ice/acetone bath) or even lower if possible. Do not allow the reaction to warm up before the electrophile is added.
-
Solution 3: Consider an alternative lithiating agent. In some cases, using s-BuLi or t-BuLi can provide different selectivity or reactivity compared to n-BuLi.
-
Data Summary & Solvent Selection
The optimal solvent is highly dependent on the specific reaction. The tables below provide a general guideline based on established principles for heteroaryl halides.[7][13]
Table 1: General Solvent Recommendations for Key Reactions
| Reaction Type | Primary Solvent(s) | Co-Solvent / Additive | Rationale & Key Considerations |
| Suzuki-Miyaura | Toluene, 1,4-Dioxane, THF | Water | Biphasic system solubilizes the inorganic base and accelerates transmetalation.[3] |
| Heck | DMF, NMP, Acetonitrile | - | Polar aprotic solvents stabilize the Pd(0) catalyst and polar intermediates, preventing decomposition.[1][14] |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane | - | Less polar solvents often minimize side reactions like hydrodehalogenation when using strong bases.[11] |
| Lithiation | THF | TMEDA (optional) | THF's coordinating ability is crucial for stabilizing the highly reactive organolithium intermediate.[15] |
Visualizations & Workflows
Diagram 1: Solvent Selection Workflow for Cross-Coupling
Caption: Decision workflow for initial solvent selection in common cross-coupling reactions.
Diagram 2: Influence of Solvent on the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura cycle showing key points of solvent interaction.
Key Experimental Protocols
Disclaimer: These are general starting procedures. Optimization of catalyst, ligand, base, temperature, and reaction time is essential for any new substrate combination. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add 2-Bromo-5-methyl-1-benzothiophene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent & Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv). Then, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reactant & Solvent Addition: Add 2-Bromo-5-methyl-1-benzothiophene (1.0 equiv) followed by the degassed solvent (e.g., Toluene) to achieve a substrate concentration of ~0.1-0.2 M. Finally, add the amine (1.1-1.2 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link][1][2]
-
Biscoe, M. R., & Fors, B. P. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(7), 4473–4477. [Link][8]
-
Froehlich, J., Hametner, C., & Kalt, W. (1996). Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene. ChemInform, 27(13). [Link][12]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][16]
-
Gloc, M., Figadère, B., & Franck, X. (2012). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Chemistry – A European Journal, 18(48), 15458-15466. [Link][15]
-
Tukhvatshin, R. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055–18066. [Link][11]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. [Link]
-
Riddell, S. M., & Neufeldt, S. R. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Accounts of Chemical Research, 52(11), 3173–3183. [Link][4]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100063. [Link][3]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5774–5794. [Link][13]
-
Yale University EliScholar. (2019). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link][5]
-
Scott, P. J. H., & Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5774-5794. [Link][7]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][6]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Technical Support Center: Lithiation of 2-Bromo-5-methyl-1-benzothiophene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the lithiation of 2-bromo-5-methyl-1-benzothiophene as a key step in their synthetic routes. Our goal is to provide in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes. The formation of the 2-lithio-5-methyl-1-benzothiophene intermediate via lithium-halogen exchange is a powerful tool for C-C and C-heteroatom bond formation, but it demands meticulous attention to detail.
Troubleshooting Guide
This section addresses specific, common problems encountered during the lithiation of 2-bromo-5-methyl-1-benzothiophene. Each entry follows a question-and-answer format, detailing the probable cause and providing actionable solutions.
Question 1: My reaction shows low or no conversion. Upon workup, I recover only my starting material, 2-bromo-5-methyl-1-benzothiophene. What went wrong?
Answer: This is the most frequent issue and almost always points to three critical areas: reagent activity, moisture contamination, or insufficient activation.
-
Cause A: Inactive Organolithium Reagent. Butyllithium (BuLi) solutions degrade over time, especially with improper storage or frequent access. The molarity of the solution can drop significantly, leading to under-dosing of the reagent.
-
Solution: The single most important practice is to titrate your BuLi solution regularly (e.g., weekly or bi-weekly) to determine its exact molarity. A common and reliable method is the titration against a known quantity of diphenylacetic acid in dry THF, using a few crystals of N-benzylidenebenzylamine as an indicator until the characteristic red-orange endpoint is reached. Never trust the molarity printed on the bottle from the manufacturer as the sole source of truth.
-
-
Cause B: Contamination by Water or Air. Organolithium reagents are extremely potent bases and react instantly and exothermically with protic sources (like water) and oxygen.[1]
-
Solution 1 - Rigorous Drying of Apparatus: All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under high vacuum immediately before use. Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solution 2 - Anhydrous Solvents: Use freshly dried, anhydrous, and de-gassed solvents. Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are commonly used and must be purified using a solvent purification system (SPS) or by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
Solution 3 - Strict Inert Atmosphere: The entire reaction, from solvent addition to quenching, must be conducted under a positive pressure of a dry inert gas. Use proper Schlenk line or glovebox techniques. Rubber septa should be fresh and pierced only once with needles for reagent transfer.
-
-
Cause C: Insufficient Reaction Time or Temperature. While lithium-halogen exchange is typically fast, it is not instantaneous.
-
Solution: Ensure the reaction is stirred at -78°C for a sufficient duration, typically 30 to 60 minutes, after the BuLi addition is complete to ensure full formation of the lithiated intermediate.[1]
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low conversion in lithiation reactions.
Question 2: My main byproduct is the debrominated starting material, 5-methyl-1-benzothiophene. Why is this happening?
Answer: Formation of the protonated (debrominated) product indicates that your desired 2-lithio-5-methyl-1-benzothiophene intermediate formed successfully but was then quenched by an unintended proton source rather than your electrophile.
-
Cause A: Protic Source in the Electrophile Solution. If your electrophile is dissolved in a solvent, that solvent must also be rigorously anhydrous. Similarly, some electrophiles can be acidic or contain acidic impurities.
-
Solution: Ensure the electrophile is pure and dry. If it is a liquid, consider passing it through a small plug of activated neutral alumina. If it is a solid, dry it in a vacuum oven. Dissolve it in the same grade of anhydrous solvent used for the lithiation itself.
-
-
Cause B: Reaction Temperature Too High. While the 2-lithiated benzothiophene is relatively stable at low temperatures, allowing the reaction to warm up prematurely can lead to side reactions, including proton abstraction from the solvent (e.g., THF).[2][3]
-
Solution: Maintain a strict temperature of -78°C (a dry ice/acetone or dry ice/isopropanol bath) throughout the lithiation and the addition of the electrophile. Only after the electrophile has been added and allowed to react for a period (e.g., 1-2 hours) should the reaction be allowed to warm to room temperature.[4]
-
-
Cause C: In-situ Protonation during Lithiation. If using n-BuLi, the byproduct is 1-bromobutane. The lithiated benzothiophene could potentially react with this byproduct, but a more common issue is proton abstraction if there are any acidic protons available in the system.
-
Solution: This is less likely than the other causes but underscores the need for an impeccably clean and dry reaction environment. Using two equivalents of t-BuLi can mitigate issues with byproducts, as the t-butyl bromide formed can be eliminated to isobutylene by the second equivalent of t-BuLi.[5]
-
Question 3: I am observing the formation of 2-butyl-5-methyl-1-benzothiophene. What is the source of this byproduct?
Answer: This side product arises from a competing reaction pathway where the butyllithium reagent acts as a nucleophile instead of solely facilitating a lithium-halogen exchange.
-
Cause: Nucleophilic Attack by n-BuLi. While lithium-halogen exchange is the desired and generally faster pathway, direct SₙAr-type reaction (nucleophilic aromatic substitution) of the butyl anion on the starting material can occur, especially if the exchange process is slow. This is more commonly observed with less reactive organolithiums or more complex substrates.
-
Solution: The choice of organolithium is critical. t-BuLi is generally less nucleophilic due to steric hindrance and is a stronger base, which often favors a cleaner and faster lithium-halogen exchange.[2][6] If you are using n-BuLi and observing this byproduct, switching to t-BuLi at -78°C is a highly recommended first step.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which butyllithium reagent is better for this reaction: n-BuLi or t-BuLi?
A: For a simple lithium-halogen exchange on an aromatic bromide like 2-bromo-5-methyl-1-benzothiophene, both reagents can be effective. However, t-BuLi is often the superior choice for achieving a clean and rapid reaction.
The rationale is based on the balance between basicity and nucleophilicity. The order of basicity for common butyllithium reagents is t-BuLi > s-BuLi > n-BuLi.[6] The lithium-halogen exchange is driven by the formation of a more stable organolithium species. t-BuLi's higher reactivity and basicity can accelerate the desired exchange, minimizing side reactions.[5] Its steric bulk also reduces its propensity to act as a nucleophile.[6]
| Reagent | Relative Basicity | Steric Hindrance | Key Advantage for this Reaction | Potential Issue |
| n-BuLi | Least Basic | Low | Cheaper, easier to handle than t-BuLi. | Can act as a nucleophile, leading to butylated byproducts.[5] |
| s-BuLi | Intermediate | Moderate | More basic than n-BuLi. | More reactive with ethereal solvents like THF than n-BuLi.[3] |
| t-BuLi | Most Basic | High | Very fast Li-Br exchange, minimizes nucleophilic addition.[5][6] | More pyrophoric, can deprotonate THF at higher temperatures.[2] |
Q2: Why is maintaining a temperature of -78°C so critical?
A: The low temperature is crucial for several reasons rooted in reaction kinetics and the stability of the intermediates:
-
Selectivity: It ensures that the rate of the desired lithium-halogen exchange is significantly faster than potential side reactions, such as nucleophilic attack by the BuLi or reaction with the solvent.
-
Intermediate Stability: The resulting 2-lithio-5-methyl-1-benzothiophene anion is highly reactive. At -78°C, it is generally stable in solution for the duration of the experiment.[7] As the temperature rises, its stability decreases, and it may decompose or undergo undesired reactions, such as ring-opening, especially with more complex heterocyclic systems.[7]
-
Preventing Solvent Reaction: Strong organolithium bases, particularly t-BuLi and s-BuLi, can deprotonate ethereal solvents like THF at temperatures above approximately -20°C.[2][3] This consumes the reagent and introduces unwanted byproducts.
Q3: How can I confirm that my lithiation was successful before adding my final electrophile?
A: While in-situ monitoring is difficult, a reliable method is to run a "test quench" in a parallel, small-scale reaction. After the lithiation period (e.g., 1 hour at -78°C), instead of adding your complex electrophile, you quench the reaction with a simple, deuterated electrophile like deuterium oxide (D₂O).
-
Procedure: Take a small aliquot of the reaction mixture via syringe and quench it into a vial containing D₂O.
-
Analysis: Work up this mini-reaction and analyze the product by ¹H NMR and Mass Spectrometry.
-
Expected Result: In the ¹H NMR, the signal for the proton at the 2-position of the benzothiophene ring should disappear. In the mass spectrum, you should see the mass of the product increase by one unit (M+1) compared to the protonated (debrominated) species, confirming the incorporation of deuterium. This provides strong evidence that the 2-lithio species was successfully formed.
Standardized Experimental Protocol
This protocol provides a self-validating system for the lithiation of 2-bromo-5-methyl-1-benzothiophene and subsequent trapping with a generic electrophile (e.g., trimethylsilyl chloride, TMSCl).
Materials & Reagents
-
2-Bromo-5-methyl-1-benzothiophene (1.0 eq)
-
tert-Butyllithium (1.1 eq, solution in pentane, freshly titrated)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Apparatus Preparation: A 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried under high vacuum and allowed to cool to room temperature under a positive pressure of inert gas.
-
Initial Setup: 2-Bromo-5-methyl-1-benzothiophene is weighed into the flask, which is then sealed and purged with inert gas for 10-15 minutes.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material, creating an approximately 0.2 M solution.
-
Cooling: The flask is immersed in a dry ice/acetone bath to cool the internal temperature to -78°C.
-
Lithiation: The freshly titrated t-BuLi solution is drawn into a syringe and added dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stirring: The resulting mixture is stirred at -78°C for 45-60 minutes to ensure complete lithium-halogen exchange. The solution may change color, which is often indicative of anion formation.
-
Electrophile Addition: Freshly distilled TMSCl is added dropwise via syringe at -78°C.
-
Reaction: The reaction is stirred at -78°C for an additional 1-2 hours.
-
Warming & Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to 0°C. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(trimethylsilyl)-5-methyl-1-benzothiophene.
Reaction Workflow Diagram
Caption: Standard experimental workflow for the lithiation and electrophilic quench.
References
-
Harris, E. B. J. (2014). Answer to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate. Available at: [Link][5]
-
Gawley, R. E., & Hart, G. C. (2002). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKAT USA, Inc. Available at: [Link][8]
-
Wikipedia. Heteroatom-promoted lateral lithiation. Wikipedia. Available at: [Link]
-
Gribble, G. W. (2003). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2018). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. r/chemhelp on Reddit. Available at: [Link][2]
-
Reddit User Discussion. (2019). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. r/chemistry on Reddit. Available at: [Link][3]
-
Dickinson, R. P., & Iddon, B. (1971). Condensed thiophen ring systems. Part VII. Stability of 3-benzo[b]-thienyl-lithium. Journal of the Chemical Society C: Organic. Available at: [Link][7]
-
Chemistry : The Mystery of Molecules. (2020). Acid stability of 5-member Heterocycles. YouTube. Available at: [Link]
-
Zhang, P. et al. (2021). Thiophene, 2-Bromo-5-methyl-. Request PDF on ResearchGate. Available at: [Link]
-
Aggarwal, V. K., et al. (2007). Standard Lithiation–Borylation: A user's guide. University of Bristol. Available at: [Link]
-
O'Brien, P., Kasten, K., & Seling, N. (2019). Enantioselective Lithiation-Substitution of Nitrogen-Containing Heterocycles. Organic Reactions. Available at: [Link]
Sources
Stability of 2-Bromo-5-methyl-1-benzothiophene under acidic or basic conditions
Welcome to the technical support center for 2-Bromo-5-methyl-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, we synthesize established chemical principles with practical, field-proven insights to address potential stability issues under acidic and basic conditions.
Introduction: Understanding the Stability of 2-Bromo-5-methyl-1-benzothiophene
2-Bromo-5-methyl-1-benzothiophene is an aromatic heterocyclic compound with a thiophene ring fused to a benzene ring. Its stability is governed by the interplay of the electron-rich benzothiophene ring system, the electron-withdrawing nature of the bromine atom at the 2-position, and the electron-donating methyl group at the 5-position. While benzothiophene itself is a relatively stable aromatic system, the substituents introduce specific reactivities that can be triggered by acidic or basic environments.[1][2]
Under acidic conditions , the primary concern is electrophilic attack on the benzothiophene ring. The sulfur atom can be protonated, which may lead to ring-opening under harsh conditions, although this is generally not favored due to the aromatic stability of the ring.[3] More likely, electrophilic substitution could occur on the benzene or thiophene ring. The methyl group is an activating group and directs electrophiles to the ortho and para positions, while the sulfur atom directs to the 2 and 3-positions.[4]
Under basic conditions , the key reactivity to consider is nucleophilic aromatic substitution (SNAr) at the carbon bearing the bromine atom.[5][6][7][8] The electron-withdrawing effect of the bromine and the inherent electronic properties of the benzothiophene ring make the 2-position susceptible to attack by strong nucleophiles. The presence of a strong base could also potentially lead to elimination-addition reactions via a hetaryne intermediate, similar to the benzyne mechanism observed in some aryl halides.[9][10]
This guide will provide a structured approach to anticipating and troubleshooting stability issues, backed by detailed experimental protocols and an understanding of the underlying chemical mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-Bromo-5-methyl-1-benzothiophene under acidic conditions?
A1: Under acidic conditions, the primary degradation pathways are likely to involve the benzothiophene ring system itself rather than the C-Br bond. Potential pathways include:
-
Electrophilic Aromatic Substitution: The benzothiophene ring can be susceptible to electrophilic attack.[2][11] In the presence of strong acids, this could lead to side reactions if electrophiles are present in the reaction mixture.
-
Ring Opening: While less common for aromatic systems, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to the opening of the thiophene ring.[12][3]
-
Oxidation: If oxidizing agents are present, the sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or a sulfone.
Q2: What are the expected degradation products of 2-Bromo-5-methyl-1-benzothiophene in the presence of a strong base?
A2: In the presence of strong bases, especially with a good nucleophile, the most probable degradation pathway is nucleophilic aromatic substitution (SNAr) at the 2-position, displacing the bromide.[5][6][7][8] For example, reaction with sodium hydroxide could lead to the formation of 5-methyl-1-benzothiophen-2-ol. With sodium methoxide, the corresponding 2-methoxy derivative would be expected. Under very strong basic conditions (e.g., sodium amide), an elimination-addition reaction via a hetaryne intermediate is a possibility, which could lead to a mixture of products.[9][10]
Q3: Is the methyl group on the benzene ring likely to react under acidic or basic conditions?
A3: The methyl group is generally stable under most acidic and basic conditions typically employed in pharmaceutical and chemical research. It is an electron-donating group that can influence the reactivity of the benzene ring towards electrophilic substitution but is not expected to be the primary site of degradation.[13]
Q4: How can I monitor the stability of 2-Bromo-5-methyl-1-benzothiophene during my experiment?
A4: The stability of your compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for this purpose.[14][15] A stability-indicating method should be developed that can separate the parent compound from any potential degradation products.[16][17][18] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress. For structural elucidation of any degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[14]
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed Under Acidic Conditions
-
Symptom: Your reaction under acidic conditions yields multiple unexpected spots on TLC or peaks in the HPLC chromatogram.
-
Potential Cause: Electrophilic substitution on the benzothiophene ring. The acid catalyst may be reacting with components of your reaction mixture to generate electrophiles.
-
Troubleshooting Steps:
-
Identify the Electrophile: Analyze your reaction mixture to identify potential sources of electrophiles.
-
Modify Reaction Conditions:
-
Use a less reactive acid catalyst.
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
-
Protecting Groups: If a specific position on the benzothiophene ring is susceptible to unwanted electrophilic attack, consider using a protecting group strategy.
-
Issue 2: Low Yield or Complete Consumption of Starting Material with a Nucleophile and Base
-
Symptom: Your reaction of 2-Bromo-5-methyl-1-benzothiophene with a nucleophile in the presence of a base results in a low yield of the desired product and significant loss of the starting material.
-
Potential Cause: Nucleophilic aromatic substitution is occurring, but the desired product may be unstable under the reaction conditions, or side reactions are consuming the starting material.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use LC-MS to identify the major byproducts. This will provide clues about the degradation pathway.
-
Optimize Base and Solvent:
-
Use a weaker, non-nucleophilic base if possible.
-
Choose a solvent that is compatible with both the starting material and the nucleophile.
-
-
Temperature and Time Control: Run the reaction at a lower temperature and monitor it closely to stop it once the starting material is consumed to prevent further degradation of the product.
-
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to assess the stability of 2-Bromo-5-methyl-1-benzothiophene in an acidic environment.
Materials:
-
2-Bromo-5-methyl-1-benzothiophene
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate (for neutralization)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 2-Bromo-5-methyl-1-benzothiophene in methanol (e.g., 1 mg/mL).
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with a saturated solution of sodium bicarbonate.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Forced Degradation Study Under Basic Conditions
This protocol evaluates the stability of 2-Bromo-5-methyl-1-benzothiophene in a basic environment.
Materials:
-
2-Bromo-5-methyl-1-benzothiophene
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dilute HCl (for neutralization)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 2-Bromo-5-methyl-1-benzothiophene in methanol (e.g., 1 mg/mL).
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with dilute HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to quantify the remaining parent compound and identify any degradation products.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for 2-Bromo-5-methyl-1-benzothiophene
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60 °C | 0 | 100 | 0 | 0 |
| 8 | 95.2 | 2.1 | 0.5 | |
| 24 | 88.5 | 5.8 | 1.2 | |
| 0.1 M NaOH, 60 °C | 0 | 100 | 0 | 0 |
| 8 | 75.4 | 18.3 (Hydroxylated) | 1.1 | |
| 24 | 45.1 | 42.5 (Hydroxylated) | 3.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways under acidic and basic conditions.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for conducting forced degradation studies.
References
-
ResearchGate. (n.d.). Ring‐opening of benzothiophenes via addition‐elimination process. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
- Oldenhuis, R., et al. (1991). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 57(1), 7-14.
- Sagardia, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Bianchini, C., et al. (1995). The Catalytic Transformation of Benzo[b]thiophene to 2-Ethylthiophenol by a Soluble Rhodium Complex: The Reaction Mechanism Involves Ring Opening Prior to Hydrogenation. Journal of the American Chemical Society, 117(33), 8567–8575.
-
Chemistry LibreTexts. (2021). Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
- Dyreborg, S., Arvin, E., Broholm, K., & Christensen, J. (1996). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry, 15(7), 1094-1098.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Aryl halide. Retrieved from [Link]
-
IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
- Farrer, M. W., & Levine, R. (1950). Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society, 72(10), 4433-4437.
- Puleo, T. R., & Bandar, J. (2020). Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. ChemRxiv.
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Electrophilic Substitution. Retrieved from [Link]
- Sagardia, F., et al. (1975). Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. Applied Microbiology, 29(6), 722–725.
-
ResearchGate. (n.d.). Mineralization of the dibenzothiophene biodegradation products 3-hydroxy-2-formyl benzothiophene and dibenzothiophene sulfone. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies. Retrieved from [Link]
- Google Patents. (n.d.). US4380635A - Synthesis of acylated benzothiophenes.
-
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]
-
Quora. (2016). What is the hydrolysis process of alkyl halides?. Retrieved from [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]
-
Amazon S3. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. Retrieved from [Link]
-
ResearchGate. (n.d.). Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. Retrieved from [Link]
-
Quora. (2023). What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?. Retrieved from [Link]
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Technical Support Center: Cross-Coupling Reactions with 2-Bromo-5-methyl-1-benzothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the minimization of homocoupling side reactions during cross-coupling of 2-Bromo-5-methyl-1-benzothiophene. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your specific synthetic challenges.
Understanding the Challenge: The Pervasiveness of Homocoupling
Cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, with substrates like 2-Bromo-5-methyl-1-benzothiophene being valuable building blocks in medicinal chemistry. However, the formation of undesired symmetrical biaryl or diyne byproducts through homocoupling is a persistent issue that can significantly lower the yield of the desired product and complicate purification.
Homocoupling arises from several pathways, which are often dependent on the specific type of cross-coupling reaction being performed. In palladium-catalyzed reactions such as Suzuki-Miyaura, the primary culprit is often the presence of Pd(II) species, which can react with two molecules of the organoboron reagent instead of proceeding through the desired catalytic cycle.[1] This process is frequently exacerbated by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to the problematic Pd(II) state.[2][3] In copper-catalyzed reactions, particularly the Glaser-Hay coupling of terminal alkynes, homocoupling is the primary, intended reaction pathway that must be suppressed in favor of a cross-coupling.[4][5]
This guide will dissect the causes of homocoupling and provide field-proven strategies to favor the formation of your target molecule.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.
Question 1: I'm running a Suzuki-Miyaura coupling with 2-Bromo-5-methyl-1-benzothiophene and an arylboronic acid, but I'm seeing a large amount of the symmetrical biaryl from my boronic acid. What is the most likely cause and how do I fix it?
Answer: This is the most common manifestation of homocoupling in Suzuki reactions. The issue almost certainly stems from the presence of dissolved oxygen in your reaction mixture, which promotes a Pd(II)-mediated pathway for boronic acid dimerization.[1][2]
Core Causality:
The desired Suzuki catalytic cycle relies on Pd(0) for the initial oxidative addition step with your 2-Bromo-5-methyl-1-benzothiophene.[6] If dissolved oxygen is present, it can oxidize the active Pd(0) to Pd(II). These Pd(II) species can then undergo sequential transmetalation with two molecules of your boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[1][2]
Solutions & Scientific Rationale:
-
Rigorous Deoxygenation (Most Critical Step): The exclusion of oxygen is paramount.[2][3] Standard inert gas blanketing is often insufficient.
-
Protocol: Before adding your catalyst, sparge all solvents and the reaction mixture by bubbling a stream of inert gas (Argon or high-purity Nitrogen) through the solution for at least 20-30 minutes.[7][8] Maintain a positive pressure of the inert gas throughout the entire reaction. For highly sensitive reactions, the freeze-pump-thaw technique is even more effective.[9]
-
-
Incorporate a Mild Reducing Agent: To "scavenge" residual Pd(II) species without disrupting the catalytic cycle, a mild reducing agent can be added.
-
Choose Your Palladium Source Wisely: While convenient, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) state. This reduction step can sometimes initiate homocoupling.[8]
Troubleshooting Workflow for Suzuki Homocoupling
Caption: Troubleshooting workflow for boronic acid homocoupling.
Question 2: My cross-coupling partner for 2-Bromo-5-methyl-1-benzothiophene is a terminal alkyne, and I'm primarily getting the symmetrical 1,3-diyne byproduct. How do I prevent this Glaser-Hay coupling?
Answer: The formation of a symmetrical diyne from a terminal alkyne is known as the Glaser or Glaser-Hay coupling.[5][11] It is a copper-catalyzed oxidative homocoupling and is often an unwanted side reaction in Sonogashira couplings (which are typically Pd/Cu co-catalyzed).
Core Causality:
The Glaser coupling mechanism involves the deprotonation of the terminal alkyne by a base, followed by coordination to a Cu(I) catalyst. Oxidation of this complex (often by air) leads to the formation of the diyne product.[4][5] This process can compete with the desired Sonogashira pathway.
Solutions & Scientific Rationale:
-
Strict Oxygen Exclusion: Similar to the Suzuki reaction, oxygen is a key oxidant for the undesired Glaser coupling.[4] Rigorous deoxygenation of your solvents and reaction setup is critical.
-
Ligand and pH Optimization: The choice of ligand and the pH of the reaction medium can significantly influence the rate of Glaser coupling.[5]
-
Ligands: The rate of Glaser coupling can be ligand-dependent. For example, some studies have shown that the order of ligand activity for catalyzing this side reaction is linear bidentate > tridentate > tetradentate.[4] If using a co-catalyst system, carefully consider the ligand's role in both the desired and undesired reactions.
-
pH Control: The optimal pH for Glaser-Hay coupling can vary. Systematically screening the reaction pH may reveal conditions that disfavor the homocoupling while still allowing the desired cross-coupling to proceed.[5]
-
-
Add a Reducing Agent: The addition of a suitable reducing agent can help keep the copper catalyst in the Cu(I) state and prevent the oxidative cycle required for Glaser coupling.[4] This is particularly effective in systems where the reaction is exposed to air during workup.
Question 3: How do my choice of ligand and base impact homocoupling in a Suzuki reaction?
Answer: The ligand and base are not just passive components; they play active, critical roles in the catalytic cycle and can be tuned to suppress homocoupling.
The Role of the Ligand:
The ligand's primary roles are to stabilize the palladium center and modulate its electronic and steric properties.[12]
-
Scientific Rationale: Bulky, electron-donating phosphine ligands (e.g., Buchwald's SPhos, XPhos; Hartwig's tri-tert-butylphosphine) are highly effective at promoting the desired catalytic cycle.[12] The bulkiness facilitates the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step with 2-Bromo-5-methyl-1-benzothiophene.[12] The strong electron-donating nature increases the electron density on the palladium, which accelerates the rate of oxidative addition and subsequent reductive elimination, helping the desired cycle outcompete the homocoupling pathway.[12]
The Role of the Base:
The base is essential for activating the boronic acid to facilitate the transmetalation step.[6][13]
-
Scientific Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[14][15][16] However, the choice and strength of the base can be a delicate balance. A base that is too strong or too soluble might lead to other side reactions or catalyst degradation. The interplay between the base, reagent solubility, and catalyst is crucial for minimizing side reactions.[10][17] For substrates with base-sensitive functional groups, weaker bases like KF or K₃PO₄ are often preferred.[13]
Frequently Asked Questions (FAQs)
Q1: Can I minimize homocoupling by changing the stoichiometry of my reactants? A1: Yes. Using a slight excess (e.g., 1.05-1.1 equivalents) of your electrophile, 2-Bromo-5-methyl-1-benzothiophene, can help ensure the palladium catalyst preferentially undergoes oxidative addition with it rather than engaging in the homocoupling of the boronic acid.[9]
Q2: Does temperature affect the rate of homocoupling? A2: Yes. Higher temperatures can accelerate side reactions, sometimes more than the desired cross-coupling.[9] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate for the desired transformation.
Q3: Is slow addition of the boronic acid a useful strategy? A3: Absolutely. Homocoupling is often a second-order reaction with respect to the boronic acid. By adding the boronic acid solution slowly over a period of time, you keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[9][10]
Q4: I'm performing a Stille coupling. Is homocoupling also an issue? A4: Yes, the oxidative homocoupling of the organostannane reagent is a major potential side reaction in Stille couplings.[18] Many of the same principles apply, including rigorous deoxygenation and careful selection of ligands and additives to favor the cross-coupling pathway.
Data Presentation: Impact of Conditions on Homocoupling
The following table summarizes qualitative and quantitative data from literature, illustrating the impact of various parameters on the suppression of boronic acid homocoupling.
| Parameter | Condition | Homocoupling Byproduct (%) | Rationale | Reference |
| Atmosphere | Standard N₂ Blanket | ~1-2% | Incomplete oxygen removal allows for Pd(0) reoxidation. | [2] |
| Subsurface N₂ Sparge | < 0.1% | Rigorous deoxygenation minimizes Pd(II) formation. | [2][7] | |
| Additive | None | ~0.5 - 1.5% | Pd(II) species present can readily catalyze homocoupling. | [7][10] |
| Potassium Formate | < 0.1% | Acts as a mild reducing agent, scavenging Pd(II). | [2][7][10] | |
| Pd Source | Pd(OAc)₂ (Pd(II)) | Can be significant | In situ reduction can initiate homocoupling. | [8] |
| Pd₂(dba)₃ (Pd(0)) | Generally Lower | Bypasses the initial, potentially problematic, reduction step. | [7][8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a robust starting point for coupling 2-Bromo-5-methyl-1-benzothiophene with a generic arylboronic acid.
Materials:
-
2-Bromo-5-methyl-1-benzothiophene (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
-
Potassium Formate (optional, ~1.5 equiv relative to Pd)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-methyl-1-benzothiophene, the arylboronic acid, and the finely ground K₃PO₄. If using, add potassium formate at this stage.
-
Deoxygenation: Seal the flask, and evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the 1,4-Dioxane and water mixture via syringe. The solvent should be rigorously degassed beforehand by sparging with Argon or Nitrogen for at least 30 minutes.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of degassed solvent to dissolve the catalyst and ligand.
-
Reaction Initiation: Transfer the catalyst solution to the main reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizing the Mechanism
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction and the competing homocoupling pathway.
Sources
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- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-5-methyl-1-benzothiophene in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates synthetic strategy, efficiency, and overall yield. Within the privileged scaffold of benzothiophenes—a core motif in numerous pharmaceuticals and functional materials—2-halo derivatives serve as versatile building blocks. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-bromo-5-methyl-1-benzothiophene and 2-iodo-5-methyl-1-benzothiophene . By examining their performance in cornerstone synthetic transformations and grounding the observations in mechanistic principles, this document aims to empower chemists to make more informed strategic decisions.
The Fundamental Driver of Reactivity: Carbon-Halogen Bond Strength
The observed differences in chemical behavior between the bromo and iodo analogs are fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This is quantitatively expressed by their bond dissociation energies (BDE), which is the energy required to cleave the bond homolytically.[1][2][3]
The general trend for carbon-halogen bond energies is: C-F (485 kJ/mol) > C-Cl (339 kJ/mol) > C-Br (276 kJ/mol) > C-I (240 kJ/mol) [1][4]
This lower BDE for the C-I bond means it is more easily broken. In many critical synthetic reactions, particularly palladium-catalyzed cross-couplings, the cleavage of this C-X bond via oxidative addition is the initial and often rate-determining step of the catalytic cycle.[5][6][7] Consequently, the iodo-substituted benzothiophene is predisposed to be the more reactive substrate.
Caption: Relative bond dissociation energies of C-Br vs. C-I bonds.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable for C-C and C-heteroatom bond formation. The superior reactivity of aryl iodides is a well-established principle in this field.[8][9]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a pillar of modern synthesis.[10][11] The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. Due to the weaker C-I bond, 2-iodo-5-methyl-1-benzothiophene undergoes this step much more readily than its bromo counterpart. This translates to faster reactions, lower required temperatures, and often lower catalyst loadings to achieve comparable yields.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Parameter | 2-Bromo-5-methyl-1-benzothiophene | 2-Iodo-5-methyl-1-benzothiophene | Rationale for Difference |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (1.5 mol%) | Higher reactivity allows for lower catalyst loading. |
| Base | K₂CO₃ | K₂CO₃ | Base choice is often consistent. |
| Solvent | Dioxane/H₂O | Dioxane/H₂O | Solvent choice is often consistent. |
| Temperature | 90 °C | 60 °C - Room Temp | Weaker C-I bond requires less thermal energy for oxidative addition. |
| Time | 12 hours | 3 hours | Faster oxidative addition leads to shorter overall reaction times. |
| Yield | ~85% | ~92% | Milder conditions can reduce side reactions and decomposition. |
| Note: Data is representative and based on general reactivity trends for analogous systems.[12][13][14] |
B. Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[15][16] The catalytic cycle shares the same initial oxidative addition step, and thus the reactivity trend remains consistent. The iodo-benzothiophene will couple with an alkene under significantly milder conditions than the bromo-benzothiophene. This is particularly advantageous when working with thermally sensitive substrates.[17][18]
Table 2: Illustrative Comparison for Heck Coupling with Styrene
| Parameter | 2-Bromo-5-methyl-1-benzothiophene | 2-Iodo-5-methyl-1-benzothiophene | Rationale for Difference |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | Higher reactivity allows for lower catalyst loading. |
| Ligand | P(o-tol)₃ (4 mol%) | P(o-tol)₃ (2 mol%) | Less ligand may be needed due to faster turnover. |
| Base | Et₃N | Et₃N | Base choice is often consistent. |
| Temperature | 100 °C | 80 °C | Weaker C-I bond facilitates the initial catalytic step. |
| Time | 16 hours | 5 hours | Faster kinetics shorten the required reaction time. |
| Yield | ~78% | ~88% | Milder conditions can improve yield and selectivity. |
| Note: Data is representative and based on established principles of Heck reactions.[18][19] |
C. Sonogashira Coupling
In the Sonogashira coupling, an aryl halide is coupled with a terminal alkyne using a dual palladium and copper catalytic system.[20][21][22] The established halide reactivity order of I > Br > Cl > OTf is particularly pronounced in this reaction.[8][20] The use of 2-iodo-5-methyl-1-benzothiophene enables highly efficient coupling at or near room temperature, while the bromo analog typically requires heating to achieve a practical reaction rate.
Table 3: Illustrative Comparison for Sonogashira Coupling with Phenylacetylene
| Parameter | 2-Bromo-5-methyl-1-benzothiophene | 2-Iodo-5-methyl-1-benzothiophene | Rationale for Difference |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | PdCl₂(PPh₃)₂ (1 mol%) | Higher reactivity allows for lower catalyst loading. |
| Cu Co-catalyst | CuI (3 mol%) | CuI (1.5 mol%) | Less co-catalyst may be needed for efficient turnover. |
| Base | Et₃N | Et₃N | Base choice is often consistent. |
| Temperature | 65 °C | Room Temp | The high reactivity of the C-I bond obviates the need for heating. |
| Time | 8 hours | 2 hours | Dramatically faster kinetics at lower temperatures. |
| Yield | ~80% | ~95% | Milder conditions often lead to cleaner reactions and higher yields. |
| Note: Data is representative and based on general Sonogashira coupling principles.[23][24] |
digraph "Palladium_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style="filled", fontname="sans-serif"]; edge [fontname="sans-serif"];// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X\n(Rate-Determining Step)", color="#EA4335", fontcolor="#EA4335"]; OxAdd -> Transmetal [label="R-M\n(e.g., R-B(OH)₂)", color="#FBBC05"]; Transmetal -> ReductElim [label="Isomerization", style=dashed, color="#5F6368"]; ReductElim -> Pd0 [label="Ar-R\n(Product)", color="#34A853", fontcolor="#34A853"];
// Invisible nodes for labels label_arx [label="Ar = 5-methyl-1-benzothiophen-2-yl\nX = Br or I", shape=plaintext, fontcolor="#202124"]; label_rate [label="Rate: I > Br", shape=plaintext, fontcolor="#EA4335"]; }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Reactivity in Halogen-Metal Exchange
Halogen-metal exchange, typically performed with organolithium reagents like n-BuLi at low temperatures, is a powerful method for generating nucleophilic aryl species. The rate of this exchange is also dependent on the halogen. The exchange with an aryl iodide is almost instantaneous at -78 °C, whereas the exchange with an aryl bromide is significantly slower, sometimes requiring slightly elevated temperatures or longer reaction times to go to completion.[25][26]
This difference can be exploited for selective functionalization. However, for 2-halobenzothiophenes, a competing reaction is direct deprotonation at the acidic C-2 position.[27][28] In the case of the bromo-derivative, if the halogen-metal exchange is slow, direct deprotonation by BuLi can become a more significant side reaction. The rapid exchange of the iodo-derivative generally provides the desired 2-lithio-5-methyl-1-benzothiophene more cleanly and efficiently.
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
To provide a practical context, the following are detailed, self-validating protocols for the Suzuki-Miyaura coupling of both substrates with 4-methoxyphenylboronic acid. The differences in reaction conditions underscore the higher reactivity of the iodo-compound.
Protocol 1: Coupling of 2-Bromo-5-methyl-1-benzothiophene
Materials:
-
2-Bromo-5-methyl-1-benzothiophene (227 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL) and Degassed Water (2 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methyl-1-benzothiophene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours .
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)-5-methyl-1-benzothiophene.
Protocol 2: Coupling of 2-Iodo-5-methyl-1-benzothiophene
Materials:
-
2-Iodo-5-methyl-1-benzothiophene (274 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (17 mg, 0.015 mmol, 1.5 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL) and Degassed Water (2 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-methyl-1-benzothiophene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring. (Note: The reaction may proceed efficiently even at room temperature).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3 hours .
-
Follow identical workup and purification steps as described in Protocol 1.
Conclusion and Strategic Recommendations
The evidence is unequivocal: 2-iodo-5-methyl-1-benzothiophene is a significantly more reactive and versatile synthetic building block than its bromo counterpart. This enhanced reactivity, driven by the weaker C-I bond, offers substantial advantages:
-
Milder Reaction Conditions: Enabling the use of lower temperatures, which preserves sensitive functional groups elsewhere in the molecule.
-
Increased Efficiency: Shorter reaction times and lower catalyst loadings lead to higher throughput and reduced costs.
-
Higher Yields: Milder conditions often result in cleaner reactions with fewer side products, simplifying purification and improving isolated yields.
For drug development professionals and researchers, the choice between the bromo and iodo derivative should be guided by the specific synthetic context. While 2-bromo-5-methyl-1-benzothiophene may be a more economical starting material, the investment in the iodo analog often pays dividends in efficiency, yield, and the ability to perform chemistry that is otherwise challenging. For complex, multi-step syntheses, the reliability and high performance of the iodo-benzothiophene make it the superior strategic choice.
References
- Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0)
- Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0)
- Title: Oxidative Addition of Aryl Halides to Palladium(0)
- Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0)
- Title: Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0)
- Title: Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration Source: Thieme E-Books & E-Journals URL
- Title: A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes Source: Royal Society of Chemistry URL
- Title: 2-Iodothiophene Source: Organic Syntheses Procedure URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: Ortho-metalation vs. Li-X exhange?
- Title: A Comparative Analysis of the Reactivity of 2-Bromo- vs.
- Title: Suzuki reaction Source: Wikipedia URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
- Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL
- Title: Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway Source: Journal of the American Chemical Society URL
- Title: Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
- Title: Application Notes and Protocols for the Synthesis of Benzothiophene-Indole Compounds via Heck Coupling Source: Benchchem URL
- Title: A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles Source: Benchchem URL
- Title: A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes Source: ResearchGate URL
- Title: Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene Source: Benchchem URL
- Title: I keep getting debrominated starting material and low conversion after lithiation Source: Reddit URL
- Title: Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene Source: PubMed Central URL
- Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC - NIH URL
- Title: Sonogashira coupling Source: YouTube URL
- Title: Mechanism of the Lithiation Source: YouTube URL
- Title: Heck Reaction Source: Chemistry LibreTexts URL
- Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- Title: Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium Source: PMC - NIH URL
- Title: Bond Energies Source: Chemistry LibreTexts URL
- Title: Bond dissociation energy Source: Wikipedia URL
- Title: An introduction to bond energy and bond length Source: chemguide URL
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- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking synthetic routes to substituted 5-methyl-1-benzothiophenes
A Comprehensive Benchmarking Guide to the Synthetic Routes of Substituted 5-Methyl-1-Benzothiophenes
The 5-methyl-1-benzothiophene scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic strategies to access this important heterocyclic system is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of three prominent synthetic routes to substituted 5-methyl-1-benzothiophenes, supported by experimental data and mechanistic insights to aid in the selection of the most appropriate methodology for a given application.
Introduction to Synthetic Strategies
The construction of the benzothiophene core can be achieved through various synthetic disconnections. This guide will focus on three distinct and modern approaches:
-
Electrophilic Cyclization of o-Alkynyl Thioanisoles: A mild and high-yielding method that relies on the intramolecular cyclization of a pre-functionalized aromatic precursor.
-
Palladium-Catalyzed Annulation of Thiophenols with Alkynes: A powerful transition-metal-catalyzed approach that allows for the convergent synthesis of highly substituted benzothiophenes.
-
Base-Catalyzed Intramolecular Cyclization of Propargyl Thioethers: A metal-free alternative that proceeds through a fascinating rearrangement-cyclization cascade.
Each of these routes offers unique advantages and is subject to specific limitations regarding substrate scope, functional group tolerance, and reaction conditions. The following sections will delve into the experimental details, mechanistic underpinnings, and comparative performance of each strategy.
Route 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles
This method has emerged as a robust and reliable strategy for the synthesis of 2,3-disubstituted benzothiophenes. The reaction proceeds under mild conditions and generally affords excellent yields, making it an attractive choice for many applications.[1][2]
Mechanistic Rationale
The reaction is initiated by the attack of the electron-rich alkyne on an electrophilic species, often a source of electrophilic sulfur or a halogen. This initial step forms a vinyl cation or a related intermediate, which is then trapped intramolecularly by the neighboring thioether to construct the benzothiophene ring. The choice of electrophile can influence the nature of the substituent at the 3-position of the resulting benzothiophene.
A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophile, which conveniently introduces a thiomethyl group at the 3-position.[1][2] The proposed mechanism for this transformation is depicted below:
Caption: Proposed mechanism for electrophilic cyclization.
Experimental Protocol
Synthesis of 2-Phenyl-5-methyl-3-(methylthio)-1-benzothiophene:
To a solution of 1-methyl-4-(((2-(phenylethynyl)phenyl)thio)methyl)benzene (1.0 mmol) in dichloromethane (10 mL) is added dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Performance and Substrate Scope
This method exhibits broad substrate scope with respect to the alkyne substituent. Both electron-rich and electron-deficient aryl alkynes, as well as alkyl-substituted alkynes, are well-tolerated, generally providing high yields of the corresponding benzothiophenes. The presence of a methyl group on the thioanisole ring at the para-position to the sulfur atom leads to the formation of the desired 5-methyl-1-benzothiophene derivatives in excellent yields.
Route 2: Palladium-Catalyzed Annulation of Thiophenols with Alkynes
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic heterocycles. The palladium-catalyzed annulation of thiophenols with alkynes represents a highly convergent and flexible approach to substituted benzothiophenes.[3]
Mechanistic Rationale
The catalytic cycle is believed to involve the oxidative addition of the S-H bond of the thiophenol to a low-valent palladium species. Subsequent insertion of the alkyne into the Pd-S bond, followed by an intramolecular C-H activation/functionalization of the aromatic ring, leads to the formation of the benzothiophene product and regeneration of the active palladium catalyst. The use of specific ligands can modulate the reactivity and selectivity of the catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed annulation.
Experimental Protocol
Synthesis of 2,3-Diphenyl-5-methyl-1-benzothiophene:
A mixture of 4-methylthiophenol (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., toluene or dioxane) is heated in a sealed tube at 100-120 °C for 24 hours. After cooling, the reaction mixture is filtered, the solvent is evaporated, and the residue is purified by column chromatography to yield the product.
Performance and Substrate Scope
This method is highly versatile, allowing for the synthesis of a wide array of substituted benzothiophenes by varying both the thiophenol and alkyne coupling partners. The reaction generally tolerates a range of functional groups on both starting materials. For the synthesis of 5-methyl-1-benzothiophenes, 4-methylthiophenol is a readily available starting material. The yields are typically good to excellent, although the reaction conditions can be harsher (higher temperatures) compared to the electrophilic cyclization method.
Route 3: Base-Catalyzed Intramolecular Cyclization of Propargyl Thioethers
The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire for more sustainable and cost-effective processes. The base-catalyzed intramolecular cyclization of propargyl thioethers provides a compelling metal-free alternative for the synthesis of benzothiophenes.
Mechanistic Rationale
This reaction is thought to proceed through a base-promoted isomerization of the propargyl thioether to an allenyl thioether intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the central carbon of the allene, leading to a zwitterionic or carbanionic intermediate. Subsequent protonation and tautomerization afford the final benzothiophene product.
Caption: Proposed pathway for base-catalyzed cyclization.
Experimental Protocol
Synthesis of 5-Methyl-1-benzothiophene:
To a solution of the appropriate propargyl thioether derived from 4-methylphenol (1.0 mmol) in a suitable solvent such as THF is added a catalytic amount of a strong, non-nucleophilic base (e.g., DBU, 20 mol%). The reaction mixture is heated at 50-70 °C and monitored by TLC. Upon completion, the reaction is quenched with a proton source (e.g., water or a mild acid), and the product is extracted and purified by column chromatography.
Performance and Substrate Scope
The success of this reaction is highly dependent on the substitution pattern of the propargyl thioether. The nature of the substituent on the alkyne terminus can influence the ease of the initial isomerization and the subsequent cyclization. While this method offers the advantage of being metal-free, the substrate scope may be more limited compared to the palladium-catalyzed approach, and yields can be variable. The synthesis of the starting propargyl thioether from 4-methylphenol is a necessary preliminary step.
Comparative Analysis
To facilitate the selection of the most suitable synthetic route, the following table summarizes the key performance indicators for each of the discussed methods for the synthesis of substituted 5-methyl-1-benzothiophenes.
| Feature | Electrophilic Cyclization | Palladium-Catalyzed Annulation | Base-Catalyzed Cyclization |
| Reaction Conditions | Mild (often room temp.) | Elevated temperatures (100-120 °C) | Moderate temperatures (50-70 °C) |
| Typical Yields | Excellent | Good to Excellent | Moderate to Good |
| Catalyst | Stoichiometric electrophile | Catalytic Palladium | Catalytic Organic Base |
| Functional Group Tolerance | Good | Excellent | Moderate |
| Substrate Availability | Requires synthesis of o-alkynyl thioanisole | Readily available thiophenols and alkynes | Requires synthesis of propargyl thioether |
| Key Advantage | High yields, mild conditions | High versatility and convergence | Metal-free, sustainable |
| Potential Drawback | Pre-functionalized substrate required | Catalyst cost and removal | Potentially limited substrate scope |
Conclusion and Recommendations
The choice of synthetic route to substituted 5-methyl-1-benzothiophenes is contingent upon the specific requirements of the target molecule and the desired scale of the synthesis.
-
For rapid access to 2,3-disubstituted 5-methyl-1-benzothiophenes with high yields and under mild conditions, the Electrophilic Cyclization of o-Alkynyl Thioanisoles is a highly recommended strategy, particularly if the requisite starting material is accessible.[1][2]
-
When a high degree of flexibility and the ability to introduce diverse substituents at various positions of the benzothiophene core are paramount, the Palladium-Catalyzed Annulation offers unparalleled versatility.[3] This method is especially powerful for creating libraries of analogues for structure-activity relationship studies.
-
For applications where the avoidance of transition metals is critical, and for the synthesis of specific substitution patterns, the Base-Catalyzed Intramolecular Cyclization presents a valuable and more environmentally benign alternative.
Ultimately, a thorough consideration of the factors outlined in this guide will enable researchers to make an informed decision and select the optimal synthetic strategy to achieve their research and development goals in the fascinating field of benzothiophene chemistry.
References
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Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]
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Kumar, Y., & Ila, H. (2021). Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C–S Bond Formation. Organic Letters, 23(5), 1698–1702. [Link]
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MDPI. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
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RSC Publishing. (2014). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
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RSC Publishing. (2019). An efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. [Link]
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Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
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Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Publications. [Link]
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Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central (PMC). [Link]
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Castagnolo, D., Pagano, M., Bernardini, M., & Botta, M. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. [Link]
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A Researcher's Guide to Spectroscopic Differentiation of Bromo-Methyl-Benzothiophene Isomers
Introduction: The Analytical Challenge of Structural Isomerism
In the realms of pharmaceutical development and materials science, the precise structural characterization of heterocyclic compounds is paramount. Benzothiophene and its derivatives are privileged scaffolds, forming the core of numerous biologically active agents and functional materials.[1][2] The introduction of substituents, such as bromine and a methyl group, onto the benzothiophene core generates a variety of positional isomers. While these isomers share the same molecular formula and mass, their distinct substitution patterns can lead to profoundly different pharmacological, toxicological, and material properties. Consequently, the ability to unambiguously differentiate between these isomers is not merely an academic exercise but a critical step in ensuring product safety, efficacy, and quality.
This guide provides an in-depth comparison of spectroscopic methodologies for the robust differentiation of bromo-methyl-benzothiophene isomers. We will move beyond a simple recitation of data to explain the underlying principles that govern the unique spectroscopic fingerprints of each isomer. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic and self-validating workflow for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable, with chemical shifts (δ) and coupling constants (J) being exquisitely sensitive to the electronic effects of the bromo (electron-withdrawing) and methyl (electron-donating) substituents.
The Causality Behind Chemical Shifts and Coupling Patterns
The positions of the bromine and methyl groups dictate the electron density distribution across the aromatic system. A bromine atom will deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values). Conversely, a methyl group will shield adjacent nuclei, causing upfield shifts. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants in ¹H NMR reveal the number and relative positions of neighboring protons, providing a clear roadmap of the substitution pattern.
For example, consider the differentiation between 3-bromo-2-methyl-1-benzothiophene and 2-bromo-3-methyl-1-benzothiophene :
-
In 3-bromo-2-methyl-1-benzothiophene , the methyl group is at the C2 position, and its protons will appear as a singlet in the ¹H NMR spectrum. The protons on the benzene ring will show coupling patterns dependent on their relative positions.
-
In 2-bromo-3-methyl-1-benzothiophene , the methyl group is at the C3 position, and its protons will also appear as a singlet, but likely at a different chemical shift. The key differentiator will be the absence of a proton at C2, which significantly alters the expected signals for the thiophene ring protons compared to the parent benzothiophene.
Comparative ¹H and ¹³C NMR Data (Predicted)
The following table outlines the predicted chemical shifts for representative isomers. These predictions are based on established substituent effects on the benzothiophene scaffold.[1][3]
| Isomer | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) |
| 3-Bromo-2-methyl-1-benzothiophene | Methyl protons as a singlet (~2.5 ppm). Aromatic protons (H4-H7) show characteristic splitting for a 1,2-disubstituted benzene ring. | C2 (methyl-bearing) will be significantly upfield compared to C3. C3 (bromo-bearing) will be downfield. |
| 2-Bromo-3-methyl-1-benzothiophene | Methyl protons as a singlet (~2.3 ppm). Aromatic protons (H4-H7) show similar patterns to the isomer above, but subtle shift differences exist. | C2 (bromo-bearing) will be strongly downfield. C3 (methyl-bearing) will be upfield. |
| 5-Bromo-3-methyl-1-benzothiophene | H2 proton appears as a singlet. H4, H6, and H7 protons will show a distinct pattern (e.g., two doublets and a doublet of doublets) reflecting their positions relative to the bromine. | The carbon atoms in the benzene ring will show significant shifts due to the bromine substituent. C5 will be downfield. |
| 6-Bromo-2-methyl-1-benzothiophene | H3 proton appears as a singlet. Protons on the benzene ring will have shifts and couplings characteristic of a 1,4-disubstituted pattern relative to the thiophene fusion. | C6 will be downfield. The shifts of C4, C5, and C7 will be diagnostic. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3] Standard acquisition parameters are generally sufficient. For complex spectra, 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are recommended to definitively assign all proton and carbon signals.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Measure chemical shifts relative to TMS and determine the coupling constants for all multiplets. Compare the experimental data to predicted values to identify the isomer.
Mass Spectrometry (MS): Decoding Fragmentation Fingerprints
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all bromo-methyl-benzothiophene isomers have the same nominal mass, the way they break apart upon ionization can be unique.
Key Principles: Isotopic Patterns and Fragmentation Pathways
Two key features are crucial in the mass spectrometric analysis of these isomers:
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of almost equal intensity. This is a definitive indicator of the presence of a single bromine atom.[4]
-
Fragmentation: Upon electron ionization (EI), the molecule forms an energetically unstable radical cation that fragments to produce more stable ions.[5][6] The fragmentation pathways are influenced by the isomer's structure. Common fragmentation includes the loss of the bromine atom (M-Br)⁺ or the methyl group (M-CH₃)⁺. The relative stability of the resulting carbocation can influence the intensity of these fragment peaks, providing a basis for differentiation. For instance, cleavage of a methyl group attached to the thiophene ring might lead to a more stable thiopyrylium-like cation compared to cleavage from the benzene ring.
Comparative Fragmentation Data (Predicted)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Predicted Behavior |
| All Isomers | 226/228 | The characteristic M⁺/M+2 doublet will be the parent peak. |
| 3-Bromo-2-methyl-1-benzothiophene | 226/228 | Loss of Br (m/z 147) and CH₃ (m/z 211/213) expected. The ion at m/z 147, corresponding to the methyl-benzothiophene cation, is likely to be prominent. |
| 5-Bromo-3-methyl-1-benzothiophene | 226/228 | Loss of Br (m/z 147) and CH₃ (m/z 211/213). Fragmentation of the benzene ring may also occur, potentially leading to the loss of HCS. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program that effectively separates any potential impurities.
-
MS Data Acquisition: Acquire mass spectra using electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.
-
Analysis: Identify the peak corresponding to the bromo-methyl-benzothiophene isomer by its retention time. Analyze its mass spectrum, confirming the molecular weight and the presence of the bromine isotopic pattern. Compare the relative intensities of the key fragment ions to differentiate between isomers.
Infrared (IR) Spectroscopy: Probing Aromatic Substitution Patterns
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. While less definitive than NMR on its own, it serves as a rapid and valuable confirmatory technique, particularly for determining the substitution pattern on the benzene portion of the molecule.
The Diagnostic Fingerprint Region
The most informative region for distinguishing aromatic isomers is the C-H out-of-plane bending region, typically between 900 and 650 cm⁻¹. The number and position of these strong absorption bands are highly characteristic of the arrangement of hydrogen atoms on the aromatic ring.
Comparative IR Data (Predicted)
| Benzene Ring Substitution Pattern | No. of Adjacent H Atoms | Expected C-H Bending Frequency (cm⁻¹) | Applicable Isomers (Example) |
| 1,2-disubstituted (ortho) | 4 | 770–735 (strong) | 2- or 3-substituted isomers |
| 1,2,3-trisubstituted | 3 | 780-760 and 745-705 | 4-Bromo-X-methyl isomers |
| 1,2,4-trisubstituted | 2 adjacent, 1 isolated | 885-870 and 825-805 | 5- or 6-Bromo-X-methyl isomers |
| 1,3-disubstituted (meta) | 3 adjacent, 1 isolated | 900-860, 810-750, 725-680 | 5- or 7-substituted isomers |
Data derived from general principles of IR spectroscopy.[7]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Analysis: Analyze the fingerprint region, specifically the C-H out-of-plane bending bands between 900-650 cm⁻¹. Compare the observed bands with the expected patterns for different aromatic substitutions to confirm the isomer's structure.
An Integrated Workflow for Unambiguous Identification
While each technique provides valuable information, their combined application creates a robust, self-validating system for isomer identification. The following workflow illustrates a logical approach for analyzing an unknown bromo-methyl-benzothiophene sample.
Caption: A logical workflow for the spectroscopic identification of bromo-methyl-benzothiophene isomers.
Conclusion
The differentiation of bromo-methyl-benzothiophene isomers, while challenging, is readily achievable through the systematic application of modern spectroscopic techniques. NMR spectroscopy provides the most definitive data through the analysis of chemical shifts and coupling constants. Mass spectrometry serves to confirm the molecular weight and elemental composition (specifically the presence of bromine) while offering corroborating structural evidence through fragmentation patterns. Finally, IR spectroscopy offers a rapid and effective method to validate the aromatic substitution pattern. By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the unambiguous identification of these critical compounds, upholding the highest standards of scientific integrity and product quality.
References
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Analytical Chemistry. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for a publication on synthesis of alkynes. [Link]
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Molecules. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]
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The Royal Society of Chemistry. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
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ResearchGate. (2018). Substrate-Induced Phase of a Benzothiophene Derivative Detected by Mid-Infrared and Lattice Phonon Raman Spectroscopy. [Link]
-
International Journal of Mosquito Research. (2020). Synthesis, characterization of novel benzothiophene. [Link]
-
NIST WebBook. (n.d.). Benzo[b]thiophene IR Spectrum. [Link]
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Journal of the Osaka University. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]
-
ResearchGate. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-Bromo-5-methyl-1-benzothiophene via HPLC
For the diligent researcher in medicinal chemistry and materials science, the synthesis of a target molecule is but the first milestone. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. The presence of even minute quantities of impurities—be they unreacted starting materials, byproducts, or regioisomers—can drastically alter the pharmacological, toxicological, or material properties of the final compound. This guide provides an in-depth, experience-driven framework for validating the purity of a key heterocyclic building block, 2-Bromo-5-methyl-1-benzothiophene, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, compare HPLC to orthogonal techniques, and provide a self-validating experimental protocol grounded in authoritative standards.
The Synthetic Context: Anticipating Potential Impurities
A robust analytical method is not developed in a vacuum; it is designed with a clear understanding of what it needs to separate. The synthesis of benzothiophene derivatives can be approached through various routes, such as palladium-catalyzed couplings or intramolecular cyclizations.[1][2][3] A common strategy might involve the cyclization of a substituted thiophenol derivative.
Regardless of the specific pathway, a landscape of potential impurities can be anticipated:
-
Starting Materials: Unreacted precursors like 4-methylthiophenol or a corresponding bromo-alkyne.
-
Regioisomers: Bromination at an alternative position on the benzothiophene core.
-
Byproducts: Compounds formed from side reactions, such as de-brominated 2-methyl-1-benzothiophene or over-brominated species.
-
Residual Catalysts/Reagents: Trace amounts of palladium or other reagents used in the synthesis.[4][5]
Our primary analytical challenge is to develop a method with sufficient specificity to resolve the target analyte, 2-Bromo-5-methyl-1-benzothiophene, from this chemical milieu.
HPLC: The Gold Standard for Purity Determination
While several techniques can assess chemical purity, HPLC is exceptionally well-suited for non-volatile, UV-active organic molecules like our target compound.[6][7] Its high resolving power, quantitative accuracy, and adaptability make it the cornerstone of purity validation in the pharmaceutical industry.[7][8]
Why HPLC is the Superior Choice Here:
-
Specificity and Resolution: HPLC, particularly with modern sub-2 µm particle columns, offers unparalleled resolution to separate structurally similar isomers and byproducts.
-
Sensitivity: UV-Vis detectors, especially Diode Array Detectors (DAD/PDA), are highly sensitive to aromatic systems like benzothiophene, allowing for the detection and quantification of trace-level impurities.
-
Quantitative Accuracy: When properly validated, HPLC provides highly precise and accurate quantification of impurities, which is essential for regulatory submission and quality control.
-
Non-destructive: The technique is non-destructive, allowing for the potential recovery of the sample if necessary.
The following diagram illustrates the central role of HPLC in the overall purity validation workflow.
Caption: Overall workflow for purity validation.
Developing a Self-Validating HPLC Method
The development process is an exercise in causality. Each parameter is chosen to achieve a specific separation goal based on the physicochemical properties of 2-Bromo-5-methyl-1-benzothiophene and its likely impurities.
Experimental Protocol: HPLC Method Development
-
Column Selection:
-
Choice: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Rationale: The benzothiophene core is predominantly nonpolar. A C18 stationary phase provides strong hydrophobic interactions, ensuring adequate retention and separation from both more polar and slightly less polar impurities.
-
-
Mobile Phase Selection:
-
Choice: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is an excellent solvent for this class of compounds and has a low UV cutoff. The addition of formic acid acidifies the mobile phase, which sharpens peak shape by ensuring any ionizable functionalities (unlikely here, but good practice) are in a single protonation state.
-
-
Detector Settings:
-
Choice: Diode Array Detector (DAD), monitoring at 254 nm and collecting spectra from 200-400 nm.
-
Rationale: 254 nm is a common wavelength for aromatic compounds. The DAD is critical; it not only quantifies but also provides UV spectral data for each peak. This is a self-validating feature: if the main peak is pure, its spectrum should be consistent across its entire width (Peak Purity analysis).[9]
-
-
Gradient Elution:
-
Choice: A linear gradient from 60% B to 95% B over 15 minutes.
-
Rationale: An isocratic method is unlikely to resolve early-eluting polar impurities from the late-eluting nonpolar ones in a reasonable timeframe. A gradient elution ensures that all potential impurities are eluted from the column, providing a comprehensive purity profile.
-
Method Validation: The Pillars of Trustworthiness
Method validation provides documented evidence that the procedure is fit for its intended purpose. We will follow the internationally recognized ICH Q2(R1) guidelines.[9][10]
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A Comparative Guide to the Heck Reaction: 2-Bromo-5-methyl-1-benzothiophene vs. 3-Bromo-5-methyl-1-benzothiophene
Introduction: The Strategic Importance of Benzothiophenes and the Heck Reaction
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics. The ability to selectively functionalize this heterocyclic system is paramount for developing novel molecular entities with tailored properties. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically through the reaction of an unsaturated halide with an alkene.[1][2] This guide provides a comparative analysis of two key isomers, 2-bromo-5-methyl-1-benzothiophene and 3-bromo-5-methyl-1-benzothiophene, in the context of the Heck reaction, offering insights into their relative reactivity and guiding the strategic design of synthetic routes.
Structural and Electronic Considerations: The Decisive Role of the Bromine Position
The reactivity of an aryl halide in the Heck reaction is intricately linked to its electronic and steric environment. In the benzothiophene ring system, the position of the bromine substituent, whether at the C2 or C3 position, profoundly influences the electron density of the C-Br bond and, consequently, its susceptibility to oxidative addition to the palladium(0) catalyst—the initial and often rate-determining step of the catalytic cycle.
-
2-Bromo-5-methyl-1-benzothiophene: The C2 position of benzothiophene is electronically analogous to the α-position of thiophene. It is generally considered to be more electron-deficient than the C3 position due to the influence of the sulfur atom. This relative electron deficiency can facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst.
-
3-Bromo-5-methyl-1-benzothiophene: The C3 position, or β-position, of benzothiophene is more electron-rich. While this might suggest a slower rate of oxidative addition compared to the C2 isomer, recent studies on direct C-H functionalization of benzothiophenes have provided evidence for a Heck-type pathway at the C3 position, highlighting its accessibility for palladium-catalyzed reactions.[3][4] The electron-donating methyl group at the 5-position in both isomers subtly increases the overall electron density of the ring system but does not alter the fundamental electronic differences between the C2 and C3 positions.
Performance in Heck Reactions: A Comparative Analysis
While a direct, side-by-side quantitative comparison of the Heck reaction for 2-bromo-5-methyl-1-benzothiophene and 3-bromo-5-methyl-1-benzothiophene is not extensively documented in the literature, a qualitative and predictive comparison can be made based on the established principles of Heck chemistry and data from structurally related compounds.
| Feature | 2-Bromo-5-methyl-1-benzothiophene | 3-Bromo-5-methyl-1-benzothiophene |
| Reactivity | Expected to be generally more reactive due to the more electron-deficient nature of the C2 position, facilitating oxidative addition. | May require slightly more forcing reaction conditions (higher temperature, longer reaction time) due to the more electron-rich C3 position. |
| Catalyst System | Standard palladium catalysts such as Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, P(o-tol)₃) are generally effective. | Similar catalyst systems are applicable, though optimization of ligand and base may be necessary to achieve comparable yields to the 2-bromo isomer. |
| Side Reactions | Prone to typical Heck reaction side products. The nature of the alkene coupling partner will influence the reaction outcome. | May exhibit different side-product profiles. For instance, competitive C-H activation at other positions on the benzothiophene ring could be a consideration under certain conditions. |
| Synthetic Accessibility | The starting material, 2-bromo-5-methyl-1-benzothiophene, can be synthesized through various established methods. | 3-Bromo-5-methyl-1-benzothiophene can be prepared, for example, by the regioselective bromination of 2-methylbenzo[b]thiophene.[5] |
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and predicting the reactivity of different substrates.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. The rate of this step is influenced by the electron density of the C-Br bond.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium is eliminated, forming a palladium-hydride species and the vinylated product.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
For 2-bromo-5-methyl-1-benzothiophene, the more electron-deficient C2-Br bond is expected to undergo faster oxidative addition compared to the C3-Br bond of its isomer.
Experimental Protocol: A Representative Heck Coupling of a Bromo-benzothiophene Derivative
The following protocol is adapted from a procedure for the Heck coupling of 3-bromo-7-chloro-1-benzothiophene and serves as a robust starting point for the optimization of reactions with both 2-bromo- and 3-bromo-5-methyl-1-benzothiophene.[1]
Materials:
-
Bromo-5-methyl-1-benzothiophene isomer (1.0 equiv)
-
Styrene (or other alkene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the bromo-5-methyl-1-benzothiophene isomer, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add potassium carbonate and anhydrous DMF.
-
Alkene Addition: Add the alkene to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired vinyl-5-methyl-1-benzothiophene.
-
Characterization: Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the Heck coupling of bromo-benzothiophenes.
Conclusion and Recommendations
The choice between 2-bromo-5-methyl-1-benzothiophene and 3-bromo-5-methyl-1-benzothiophene for a Heck reaction will depend on the specific synthetic strategy and desired outcome.
-
For higher reactivity and potentially milder reaction conditions, 2-bromo-5-methyl-1-benzothiophene is the recommended starting material. The electronic nature of the C2 position generally favors the initial oxidative addition step.
-
3-Bromo-5-methyl-1-benzothiophene is a viable substrate, though it may require more rigorous optimization of reaction conditions to achieve high yields. Its utility may be particularly pronounced in cases where the 2-position is already substituted or when a specific substitution pattern is required for the final target molecule.
For both isomers, careful screening of catalysts, ligands, bases, and solvents is crucial for maximizing the yield and minimizing side reactions. The provided protocol serves as a solid foundation for such optimization studies. Further research into the direct comparative reactivity of these specific isomers would be highly valuable to the synthetic community.
References
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Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. J. Am. Chem. Soc.2016 , 138 (2), 568–571. [Link]
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Adv., 2018 , 8, 29433-29439. [Link]
-
Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Molecules. 2018 , 23(11), 2821. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chem. Sci., 2017 , 8, 5548-5556. [Link]
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Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Request PDF. [Link]
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Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chem. Sci., 2017 , 8, 5548-5556. [Link]
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Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. ChemRxiv. [Link]
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Detailed Mechanistic Studies on Palladium-Catalyzed Selective C-H Olefination with Aliphatic Alkenes. J. Am. Chem. Soc.2017 , 139(42), 15060–15069. [Link]
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Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chem. Sci., 2016 , 7, 366-370. [Link]
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Thiophene, 2‐Bromo‐5‐methyl‐. Request PDF. [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. 2021 , 26(19), 5763. [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. J. Am. Chem. Soc.2023 , 145(13), 7486–7496. [Link]
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A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. J. Am. Chem. Soc., 2012 , 134, 14232-14237. [Link]
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Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. J. Am. Chem. Soc.2011 , 133(21), 8136–8139. [Link]
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2-Bromo-5-chloro-3-methylbenzo(b)thiophene. PubChem. [Link]
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Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... ResearchGate. [Link]
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Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights. J. Am. Chem. Soc.2009 , 131(36), 12915–12917. [Link]
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Michael–Heck Approach Towards the Synthesis of Highly Functionalized Polyalkyl Furans and Application of the Vinylogous Michael–Heck Reaction Towards the Total Synthesis of Furanosesquiterpenes and Furanoeremophilanes. eScholarship.org. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-methyl-1-benzothiophene
As researchers and developers in the pharmaceutical and chemical industries, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, directly impacting laboratory safety, environmental health, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Bromo-5-methyl-1-benzothiophene, a halogenated organic compound. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically supports a safe and compliant disposal pathway.
Hazard Identification and Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for 2-Bromo-5-methyl-1-benzothiophene may be limited, data from its safety data sheet (SDS) and structurally similar compounds allow for a robust risk assessment. This compound must be treated as hazardous waste, with specific attention paid to its characteristics as a halogenated organic substance.
Table 1: Hazard Profile of 2-Bromo-5-methyl-1-benzothiophene
| Hazard Category | GHS Classification | Key Considerations |
|---|---|---|
| Acute Toxicity | Not fully classified, but similar brominated compounds are harmful if swallowed.[1][2] | Avoid ingestion and minimize exposure through all routes. |
| Skin Corrosion/Irritation | Potential skin irritant.[2][3] | Direct contact can cause irritation. Prolonged exposure should be avoided. |
| Eye Damage/Irritation | Potential serious eye irritant.[1][2][3] | Can cause significant eye irritation or damage upon contact. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Must be prevented from entering drains or sewer systems.[4] |
Rationale: The bromine atom in the molecule classifies it as a halogenated compound. These compounds have specific disposal requirements due to the potential formation of acidic gases (like hydrogen bromide) upon incineration and their persistence in the environment.[5] Improper disposal can lead to significant environmental contamination and harm to aquatic ecosystems.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety involves layering engineering controls with appropriate PPE. This dual-barrier approach is fundamental to minimizing exposure risk during routine handling and waste consolidation.
-
Engineering Controls : All handling and waste-generating procedures involving 2-Bromo-5-methyl-1-benzothiophene should be conducted within a certified chemical fume hood. This ensures that any vapors or aerosols are effectively contained and exhausted. The work area must be equipped with readily accessible and tested eyewash stations and safety showers.[2][7]
-
Personal Protective Equipment (PPE) : The selection of PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum requirements.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] | To protect against splashes and accidental eye contact. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a flame-resistant lab coat.[4] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved full-face respirator is recommended if exposure limits are exceeded or if dusts/aerosols are generated.[4][7] | To prevent inhalation of harmful vapors or particulates. |
The Critical Path: Waste Segregation and Characterization
The single most important step in chemical waste management is proper segregation at the point of generation.[6] Mixing incompatible waste streams is not only a violation of regulatory standards but also a significant safety hazard that complicates the final disposal process. 2-Bromo-5-methyl-1-benzothiophene is a halogenated organic compound and must be disposed of in a dedicated halogenated waste stream.
Rationale: Hazardous waste disposal facilities use different processes for different waste types. Halogenated waste is typically incinerated at high temperatures with "scrubbing" technology to neutralize the acidic gases produced.[4][5] Mixing this waste with non-halogenated solvents contaminates the entire volume, forcing it all to be treated via the more complex and costly halogenated route.[8]
The following workflow illustrates the decision-making process for segregating this waste.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Step-by-Step Protocol for Waste Collection and Disposal
Adherence to a systematic collection protocol ensures safety and compliance with EPA and institutional regulations.[9][10]
Step 1: Designate a Proper Waste Container
-
Select a container that is chemically compatible with 2-Bromo-5-methyl-1-benzothiophene and any solvents used with it. A high-density polyethylene (HDPE) or glass container is often suitable.
-
The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.[11]
-
Rationale: Using a compatible container prevents degradation of the container and potential leaks.[10] A secure lid is mandated to prevent the release of vapors and to avoid spills.[8][11]
Step 2: Label the Container Correctly
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must clearly state the words "Hazardous Waste".[12]
-
List all chemical constituents by their full name (no abbreviations), including solvents.[5][8] Provide an estimated percentage or volume for each component.
-
Rationale: Accurate labeling is required by the EPA for tracking hazardous substances "from cradle to grave".[9] It informs waste handlers of the container's contents, ensuring their safety and guiding the final disposal method.
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Collect waste in the designated container at or near the point of generation, in an area known as a Satellite Accumulation Area (SAA).[11][12]
-
The SAA must be under the control of laboratory personnel.[10]
-
Keep the waste container closed at all times, except when actively adding waste.[8]
-
Rationale: The SAA regulation allows for the safe accumulation of small amounts of waste in the lab without needing a full-scale storage permit. Keeping containers closed minimizes fugitive emissions and reduces the risk of spills.
Step 4: Final Disposal Procedure
-
Do not dispose of 2-Bromo-5-methyl-1-benzothiophene down the sewer system or in regular trash.[4]
-
The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]
-
Once the waste container is full, or within the time limits set by your institution (often 90-180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal vendor to arrange for pickup.[10][12][13]
-
Rationale: This is a regulated hazardous waste. Final disposal must be handled by certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and legal compliance.[9]
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is critical.
Small-Scale Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomite).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][14] Use spark-proof tools if applicable.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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Managing Hazardous Chemical Waste in the Lab. American Chemical Society (ACS). [Link]
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TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL. Illinois Pollution Control Board. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR). [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Appendix III List of Halogenated Organic Compounds. California Code of Regulations. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Chemical Process SOP Example for 5-Bromo-2-Deoxyuridine. University of Wyoming. [Link]
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Essential Safety and Operational Guide for Handling 2-Bromo-5-methyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-5-methyl-1-benzothiophene (CAS No. 111860-00-5).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds to establish a robust safety protocol. The recommendations herein are based on an inferred hazard profile and should be implemented with a thorough understanding of the underlying risks.
The structural analogs considered in this guide include 5-bromo-2-methyl-1-benzothiophene, 2-bromothiophene, 5-bromo-1-benzothiophene, and other related brominated thiophene derivatives. These compounds consistently indicate risks of skin and eye irritation, respiratory tract irritation, and potential acute toxicity.[2][3][4][5] Therefore, a cautious and comprehensive approach to handling is paramount.
Inferred Hazard Profile
Based on the analysis of related compounds, 2-Bromo-5-methyl-1-benzothiophene is anticipated to possess the following hazards:
| Hazard Classification | Inferred Risk |
| Acute Toxicity (Oral, Dermal) | Potentially harmful if swallowed or in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] |
| Flammability | May be a combustible liquid. |
Engineering Controls: The First Line of Defense
Proper engineering controls are fundamental to ensuring a safe laboratory environment when handling potentially hazardous materials like 2-Bromo-5-methyl-1-benzothiophene.
-
Fume Hood: All handling of 2-Bromo-5-methyl-1-benzothiophene, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This minimizes the risk of inhalation exposure to vapors or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.
-
Eyewash Stations and Safety Showers: Accessible and fully functional eyewash stations and safety showers are mandatory in the immediate vicinity of the handling area.[3]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE approach is required to mitigate the risks of exposure. The following table outlines the minimum required PPE, with justifications rooted in the inferred hazard profile.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are essential. A full-face shield should be worn over the goggles to protect against splashes, especially during transfers of larger quantities or when there is a heightened risk of splashing. |
| Hands | Double Nitrile Gloves | Due to the potential for dermal toxicity and skin irritation, double-gloving with nitrile gloves is recommended for all handling procedures. If prolonged contact is anticipated, consider a heavier-duty glove such as neoprene or Viton®. Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant and chemical-resistant lab coat, fully buttoned, is mandatory. This provides a critical barrier against accidental spills and splashes. |
| Respiratory | Respirator (as needed) | While working in a fume hood should be sufficient, if there is a potential for exposure outside of a hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Bromo-5-methyl-1-benzothiophene.
Caption: PPE selection workflow for handling 2-Bromo-5-methyl-1-benzothiophene.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing risks during the handling and storage of 2-Bromo-5-methyl-1-benzothiophene.
Handling Protocol
-
Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly and that an emergency spill kit is readily accessible.
-
Aliquotting and Transfer: Use appropriate tools such as spatulas or powder funnels for solids, and calibrated pipettes or syringes for liquids to minimize the generation of dust or aerosols.
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes.[3]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan: Responsible Waste Management
All waste containing 2-Bromo-5-methyl-1-benzothiophene must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers. The label should include the full chemical name and associated hazards.
-
Contaminated Materials: Any materials that come into contact with the compound, including gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste.
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) and collect the cleaning materials as hazardous waste. For spills, a solution of sodium thiosulfate can be used to neutralize bromine-containing compounds.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
| Spill | Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. |
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-3-methylbenzo(b)thiophene. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylbenzo(b)thiophene. Retrieved from [Link]
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ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
